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5H,6H,8H-imidazo[2,1-c][1,4]oxazine Documentation Hub

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  • Product: 5H,6H,8H-imidazo[2,1-c][1,4]oxazine
  • CAS: 1909336-22-6

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and 3D Structural Dynamics of the Imidazo[2,1-c][1,4]oxazine Scaffold

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Core Rationale The imidazo[2,1-c][1,4]oxazine bicyclic system has emerged as a highly privileged pharmacophore in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Core Rationale

The imidazo[2,1-c][1,4]oxazine bicyclic system has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Combining the electron-rich, π -stacking capabilities of an imidazole ring with the hydrogen-bond accepting, conformationally flexible nature of a 1,4-oxazine ring, this scaffold provides a unique 3D topology[1].

For drug development professionals, understanding the exact crystallographic data and 3D structural dynamics of this core is critical. Minor substitutions on this bicyclic system drastically alter its solid-state packing, solubility, and target-binding affinity. For instance, related nitroimidazo-oxazine derivatives (such as the anti-tuberculosis drug PA-824/Pretomanid) rely on highly specific 3D conformations to interact with deazaflavin-dependent nitroreductases in Mycobacterium tuberculosis[2]. Similarly, benzimidazole-fused oxazine diones exhibit potent broad-spectrum antimicrobial and antioxidant activities driven by their spatial geometry[3].

This whitepaper dissects the crystallographic properties of the imidazo[2,1-c][1,4]oxazine core, providing self-validating synthetic protocols for generating diffraction-quality crystals, and mapping these 3D features to biological target interactions.

3D Structural & Crystallographic Signatures

The 3D architecture of imidazo[2,1-c][1,4]oxazine is defined by a rigid-flexible dichotomy. The imidazole moiety enforces strict planarity due to its aromatic sp2 hybridized network. In contrast, the saturated or partially saturated 1,4-oxazine ring adopts a puckered conformation (typically a half-chair or boat, depending on C-8 or C-6 substitutions) to minimize torsional strain.

In the solid state, these molecules frequently crystallize in centrosymmetric space groups such as Monoclinic P21​/c or Triclinic P1ˉ . The crystal lattice is primarily stabilized by intermolecular hydrogen bonding (e.g., C−H⋯N and C−H⋯O ) and π−π stacking interactions between the planar imidazole units. Powder X-ray diffraction (PXRD) is routinely used to identify stable polymorphs of imidazo-oxazine pharmaceutical compositions, which often exhibit characteristic sharp diffraction peaks (e.g., at 2θ=7.7∘,9.5∘,10.3∘ ) indicating highly ordered crystalline phases[4].

Quantitative Structural Data

The following table summarizes the consensus crystallographic parameters derived from single-crystal X-ray diffraction (SC-XRD) of imidazo[2,1-c][1,4]oxazine derivatives.

Crystallographic ParameterTypical Value RangeStructural & Functional Significance
Imidazole C=N Bond Length 1.31 – 1.33 ÅConfirms double-bond character; ensures the rigid planarity required for deep insertion into hydrophobic protein pockets.
Oxazine C−O Bond Length 1.42 – 1.45 ÅStandard ether linkage; allows the oxazine ring to pucker, positioning substituents optimally for allosteric interactions.
Bicyclic Dihedral Angle 3.0° – 8.5°Indicates a slight deviation from absolute co-planarity between the two rings, relieving steric strain from bulky substituents.
Intermolecular π−π Distance 3.40 – 3.65 ÅDictates crystal packing density. Shorter distances indicate strong face-to-face stacking, which can lower aqueous solubility.
Typical Space Groups P21​/c , P1ˉ Centrosymmetric packing is favored, driven by the anti-parallel alignment of the molecular dipoles in the crystal lattice.

Synthetic Methodology & Crystallization Protocol

To obtain high-resolution crystallographic data, one must first synthesize the core with high purity and subsequently grow single crystals devoid of twinning or defects. The following protocol describes the synthesis of 1,4-imidazoxazinone derivatives via a robust, self-validating two-step pathway[1].

Phase 1: Synthesis of the Imidazo[2,1-c][1,4]oxazine Core

Step 1: Mild Reduction to Imidazolo Methanol

  • Procedure: Dissolve 1 mmol of a C-2 aroyl substituted imidazole derivative in 30 mL of methanol. Add 3 mmol of Sodium Borohydride ( NaBH4​ ) in portions at 0 °C. Stir for 24 hours at room temperature.

  • Causality: NaBH4​ is selected over stronger reducing agents (like LiAlH4​ ) because it selectively reduces the ketone to a secondary alcohol without over-reducing the sensitive C=N bonds of the imidazole ring.

  • Validation Gate: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate/n-Hexane (1:5). The reaction is complete when the starting material spot disappears. Confirm the intermediate mass via LC-MS/MS before proceeding.

Step 2: Cyclization via Chloroacetyl Chloride

  • Procedure: Dissolve the purified imidazolo methanol (1 mmol) in dry dichloromethane (DCM). Slowly add chloroacetyl chloride (1 mmol) and heat the mixture at 45 °C under continuous stirring for 2 hours.

  • Causality: Dry DCM is strictly required to prevent the premature hydrolysis of chloroacetyl chloride into chloroacetic acid. The reagent acts as a bifunctional electrophile: it first acylates the hydroxyl group, and the basic imidazole nitrogen subsequently attacks the α -carbon, displacing the chloride ion to close the 6-membered oxazine ring[1].

  • Validation Gate: Utilize FT-IR spectroscopy. The successful formation of the imidazo[2,1-c][1,4]oxazin-6(5H)-one core is confirmed by the appearance of a strong lactam carbonyl stretch at ~1633 cm⁻¹ and the complete disappearance of the broad -OH stretch (~3200 cm⁻¹).

Phase 2: Single-Crystal Growth

Step 3: Thermodynamic Assembly (Slow Evaporation)

  • Procedure: Dissolve 50 mg of the highly purified imidazo[2,1-c][1,4]oxazine derivative in a minimum volume of a binary solvent system (e.g., DCM/Ethanol, 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C.

  • Causality: The binary solvent system leverages differential volatility. As the highly volatile DCM slowly evaporates, the solution gradually reaches supersaturation in the poorer solvent (Ethanol). This thermodynamic control allows molecules to assemble into the lowest-energy crystal lattice, preventing the kinetic trapping that causes amorphous precipitation or crystal twinning.

  • Validation Gate: Inspect the resulting crystals under a polarized light microscope. Select a single crystal that exhibits uniform extinction (birefringence) upon rotation, confirming it is a single domain suitable for X-ray diffraction.

SynthesisCrystallization A C-2 Aroyl Imidazole (Starting Material) B NaBH4 Reduction (Mild Conditions) A->B C Imidazolo Methanol (Intermediate) B->C D Chloroacetyl Chloride (Cyclization) C->D E Imidazo[2,1-c][1,4]oxazine (Core Scaffold) D->E F Slow Evaporation (DCM/EtOH) E->F G Single Crystal XRD (Structural Elucidation) F->G

Caption: Workflow for the synthesis and crystallization of imidazo[2,1-c][1,4]oxazine derivatives.

Mechanistic Pathway: Target Binding & Pharmacophore Model

The 3D crystallographic data of imidazo[2,1-c][1,4]oxazine translates directly into its pharmacological efficacy. The spatial arrangement of its heteroatoms creates a highly specific pharmacophore capable of engaging complex biological targets.

  • The Imidazole Domain: The planar nature of the imidazole ring allows it to intercalate into narrow hydrophobic clefts, such as the ATP-binding hinge region of kinases or the active sites of bacterial enzymes. The unprotonated nitrogen acts as a critical hydrogen-bond acceptor.

  • The Oxazine Domain: The puckered 1,4-oxazine ring projects its substituents (e.g., aryl or alkyl groups) out of the primary molecular plane. This 3D projection is essential for occupying adjacent allosteric pockets, providing target selectivity that planar molecules lack.

  • Enzymatic Bioactivation: In the context of anti-tubercular drug development, the specific 3D orientation of the oxazine ring in nitroimidazo-oxazines is required for precise docking into the active site of the F420-dependent glucose-6-phosphate dehydrogenase (FGD1) and related nitroreductases, enabling the bioreductive activation of the drug[2].

PharmacophoreModel Core Imidazo[2,1-c][1,4]oxazine Imid Imidazole Ring (Planar) Core->Imid Oxaz 1,4-Oxazine Ring (Puckered) Core->Oxaz Subst Aryl Substituents Core->Subst Target1 Kinase Hinge Region Imid->Target1 π-π Stacking Oxaz->Target1 H-Bond Acceptor Target2 Allosteric Pocket Subst->Target2 Hydrophobic

Caption: 3D pharmacophore model mapping structural domains to biological target interactions.

Conclusion

The imidazo[2,1-c][1,4]oxazine scaffold represents a masterclass in rigid-flexible molecular design. By leveraging SC-XRD data, drug development professionals can map the exact dihedral angles and bond lengths of this bicyclic system, allowing for highly rational, structure-based drug design. Ensuring the rigorous, self-validating synthesis and crystallization of these compounds remains the foundational step in unlocking their full therapeutic potential against resistant microbial strains and complex oncological targets.

References

  • Kuzu, B., et al. "Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism." TÜBİTAK Academic Journals, 2021. 1

  • Moussa, R. D., et al. "Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents." ResearchGate. 3

  • "CRYSTAL OF IMIDAZO-OXAZINE, PHARMACEUTICAL COMPOSITION CONTAINING SAID CRYSTAL, AND METHOD FOR PRODUCING SAID CRYSTAL." European Patent. 4

  • "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." PMC. 5

Sources

Exploratory

The Emergence of Nitroimidazooxazines: A Technical Guide to a New Antitubercular Arsenal

Introduction: A New Paradigm in Tuberculosis Therapy The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacteriu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Paradigm in Tuberculosis Therapy

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), has necessitated the development of novel therapeutics with unique mechanisms of action. The nitroimidazooxazine class of compounds has emerged as a significant breakthrough in this endeavor, offering potent activity against both replicating and non-replicating (persistent) mycobacteria.[1][2] This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, structure-activity relationships, and clinical development of this pivotal class of anti-TB agents, with a focus on the clinically approved drugs delamanid and pretomanid.

A Historical Perspective: From Simple Nitroimidazoles to Bicyclic Powerhouses

The journey of nitroimidazoles in medicine began in the mid-1950s with the discovery of azomycin (2-nitroimidazole) from a streptomycete, which demonstrated activity against Trichomonas vaginalis.[2] This led to the development of metronidazole, a 5-nitroimidazole, which became a cornerstone in treating anaerobic bacterial and protozoal infections.[2] However, these early nitroimidazoles showed limited efficacy against M.tb under aerobic conditions.[3]

A significant turning point came in 1989 when researchers at Ciba-Geigy reported the antitubercular activity of a bicyclic nitroimidazole, CGI-17341.[2][4] This 6-nitroimidazo[2,1-b]oxazole displayed potent in vitro and in vivo activity against drug-susceptible and MDR strains of M.tb.[4][5] Despite its promise, further development of CGI-17341 was halted due to concerns about mutagenicity.[4]

This pioneering work, however, laid the crucial groundwork for the development of a new generation of bicyclic nitroimidazoles with improved safety profiles. Two distinct chemical scaffolds emerged from these efforts: the nitroimidazooxazines and the nitroimidazooxazoles. Intensive research by PathoGenesis (now Novartis) on the nitroimidazooxazine core led to the identification of PA-824 (later named pretomanid) in 2000.[2][6] Concurrently, Otsuka Pharmaceutical focused on the nitroimidazooxazole scaffold, resulting in the discovery of OPC-67683 (delamanid).[5] These compounds demonstrated potent antimycobacterial activity without the mutagenic properties of their predecessor, heralding a new era in TB drug development.[4]

Mechanism of Action: A Tale of Reductive Bioactivation

Nitroimidazooxazines are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect.[7] This bioactivation is a multi-step process that is central to their mechanism of action and selective toxicity.

The Key Player: Deazaflavin-Dependent Nitroreductase (Ddn)

The activation of nitroimidazooxazines is primarily mediated by a deazaflavin (F420)-dependent nitroreductase enzyme, encoded by the ddn gene (Rv3547) in M.tb.[1][5][8] This enzyme utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of the drug.

Generation of Reactive Nitrogen Species and Mycolic Acid Inhibition

The reduction of the nitro group leads to the formation of reactive nitrogen species (RNS), including nitric oxide (NO).[1][9] These RNS are highly reactive and are believed to be the primary mediators of the bactericidal activity of nitroimidazooxazines, particularly under anaerobic conditions where they contribute to respiratory poisoning.[7]

Under aerobic conditions, the activation of nitroimidazooxazines leads to the inhibition of mycolic acid biosynthesis, which are essential components of the mycobacterial cell wall.[7][8] Specifically, they interfere with the synthesis of methoxy- and keto-mycolic acids, disrupting the integrity of the cell wall and rendering the bacteria more susceptible to host immune defenses.[7] This dual mechanism of action, targeting both replicating and non-replicating bacteria, is a key advantage of this drug class.[1]

Nitroimidazooxazine Mechanism of Action cluster_Mtb Mycobacterium tuberculosis Cell Nitroimidazooxazine Nitroimidazooxazine Activation Reductive Activation Nitroimidazooxazine->Activation Ddn Deazaflavin-Dependent Nitroreductase (Ddn) Ddn->Activation F420 F420 (oxidized) F420H2 F420H2 (reduced) F420H2->Activation Activation->F420 regenerates RNS Reactive Nitrogen Species (e.g., NO) Activation->RNS generates Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activation->Mycolic_Acid_Inhibition leads to Bactericidal_Effect Bactericidal Effect RNS->Bactericidal_Effect (Anaerobic) Mycolic_Acid_Inhibition->Bactericidal_Effect (Aerobic)

Caption: Mechanism of action of nitroimidazooxazines in M. tuberculosis.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Safety

The development of potent and safe nitroimidazooxazine drug candidates has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for antimycobacterial activity.

  • The Bicyclic Core: The rigid, bicyclic nitroimidazooxazine scaffold is a critical determinant of aerobic activity.[3][7][10]

  • The Nitro Group: The presence and position of the nitro group are essential for activity.[3] 2-nitro isomers are generally more potent than 3-nitro isomers, with the latter often being inactive.[11]

  • Lipophilic Side Chain: A lipophilic tail at the C-6 or C-7 position of the oxazine ring is crucial for both aerobic and anaerobic activity in the 4-nitroimidazole series.[3][10] However, for 5-nitroimidazoles, the addition of a lipophilic tail does not confer aerobic activity and can even decrease anaerobic activity.[7][10]

  • Stereochemistry: The stereochemistry at the chiral center of the side chain is critical. For instance, the (S)-isomer of pretomanid is significantly more active than the (R)-isomer, which is attributed to its specific binding orientation within the active site of the Ddn enzyme.[7][11]

FeatureImportance for ActivityReference
Bicyclic Core Essential for aerobic activity[3][7][10]
2-Nitro Group Critical for potency; 3-nitro isomers are inactive[3][11]
Lipophilic Side Chain Required for both aerobic and anaerobic activity[3][10]
(S)-Stereoisomer Significantly more active due to better Ddn binding[7][11]

Synthesis of the Nitroimidazooxazine Core: A Generalized Approach

The synthesis of the chiral 2-nitroimidazooxazine core is a key step in the production of drugs like delamanid and pretomanid. While specific synthetic routes are proprietary, a general approach often involves the coupling of a chiral epoxide intermediate with a substituted 2-halo-4-nitroimidazole.

A representative synthetic scheme is outlined below, which highlights the key transformations involved in constructing the bicyclic core and introducing the side chain.

Generalized Synthesis of Nitroimidazooxazine Start Chiral Precursor Epoxide Chiral Epoxide Intermediate Start->Epoxide Multi-step synthesis Coupling Nucleophilic Ring Opening Epoxide->Coupling Nitroimidazole 2-Halo-4-nitroimidazole Nitroimidazole->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Core Nitroimidazooxazine Core Cyclization->Core Final_Coupling Side Chain Attachment Core->Final_Coupling Side_Chain Side Chain Precursor Side_Chain->Final_Coupling Final_Product Nitroimidazooxazine Drug Final_Coupling->Final_Product

Caption: Generalized synthetic workflow for nitroimidazooxazine compounds.

Clinical Development and Application: From Bench to Bedside

The clinical development of nitroimidazooxazines has been a landmark achievement in the fight against drug-resistant TB.

Delamanid (Deltyba®)

Delamanid (formerly OPC-67683) was the first nitroimidazole to receive regulatory approval for the treatment of MDR-TB.[12] It was conditionally approved in Europe and Japan in 2014.[12] Clinical trials have demonstrated its efficacy in improving treatment outcomes when added to an optimized background regimen for MDR-TB.[13]

Pretomanid

Pretomanid (formerly PA-824) was developed by the TB Alliance and gained FDA approval in 2019 as part of a three-drug regimen with bedaquiline and linezolid (BPaL).[6][14] This all-oral, six-month regimen is indicated for the treatment of adults with pulmonary XDR-TB or treatment-intolerant or non-responsive MDR-TB.[8][14] The Nix-TB and ZeNix trials demonstrated high efficacy rates for the BPaL regimen, representing a significant advancement in shortening and simplifying the treatment of highly resistant TB.[14][15]

DrugFormer NameDeveloperApproval Year (First)Indication
Delamanid OPC-67683Otsuka Pharmaceutical2014MDR-TB (in combination)
Pretomanid PA-824TB Alliance2019XDR-TB, treatment-intolerant/non-responsive MDR-TB (as part of BPaL regimen)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment in the evaluation of new antitubercular agents is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a nitroimidazooxazine compound against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase.

  • Test compound (nitroimidazooxazine) stock solution in DMSO.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Preparation of Drug Dilutions: Serially dilute the test compound in 7H9 broth in a 96-well plate to achieve a range of final concentrations. Include a drug-free control well and a sterile control well.

  • Inoculum Preparation: Adjust the turbidity of the M.tb H37Rv culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterile control) of the microplate.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink. Results can also be read using a spectrophotometer (absorbance at 570 nm and 600 nm) or a fluorometer.

Future Directions and Conclusion

The successful development and clinical integration of delamanid and pretomanid have validated the nitroimidazooxazine class as a cornerstone of modern TB therapy. Ongoing research focuses on the development of second-generation analogs with improved potency, safety, and pharmacokinetic profiles.[1][16] Efforts are also underway to explore the potential of nitroimidazooxazines against other neglected tropical diseases.[4]

References

  • Denny, W. A., & Palmer, B. D. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future medicinal chemistry, 2(8), 1295–1304. [Link]

  • Denny, W. A., Franzblau, S. G., Thompson, A. M., Blaser, A., & Palmer, B. D. (2010). Synthesis and structure-activity relationships of antitubercular 2-nitroimidazooxazines bearing heterocyclic side chains. GOV.UK. [Link]

  • Schwebke, J. R., & Leitsch, D. (2019). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 146(9), 1109–1117. [Link]

  • Palmer, B. D., & Denny, W. A. (2010). The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies. Future medicinal chemistry, 2(8), 1295–1304. [Link]

  • Anderson, R. F., Shinde, S. S., Maroz, A., & Singleton, E. W. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1438–1448. [Link]

  • Thompson, A. M., O'Connor, P. D., & Denny, W. A. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules (Basel, Switzerland), 25(18), 4137. [Link]

  • Anderson, R. F., Shinde, S. S., Maroz, A., & Singleton, E. W. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1438–1448. [Link]

  • Rifat, D., & Welday, G. (2022). Pretomanid development and its clinical roles in treating tuberculosis. Journal of Infection and Public Health, 15(12), 1475–1482. [Link]

  • Nuermberger, E., & Kendall, E. (2017). Delamanid and pretomanid. Johns Hopkins University. [Link]

  • Singh, V., & Chib, R. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules (Basel, Switzerland), 27(9), 2914. [Link]

  • Denny, W. A., & Palmer, B. D. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies. Future medicinal chemistry, 2(8), 1295–1304. [Link]

  • Palmer, B. D., & Denny, W. A. (2011). Nitroimidazooxazines and their uses in anti-tubercular therapy.
  • D'Ambrosio, L., & Sotgiu, G. (2021). The pipeline of new molecules and regimens against drug-resistant tuberculosis. International journal of infectious diseases, 113 Suppl 1, S56–S60. [Link]

  • de Jager, V. R., & van Soolingen, D. (2022). Delamanid or pretomanid? A Solomonic judgement!. The Journal of antimicrobial chemotherapy, 77(3), 567–578. [Link]

  • A Study on the Short-course Treatment Regimen Containing Pretomanid for Drug-resistant Tuberculosis. ClinicalTrials.gov. [Link]

  • Hu, Y., & Liu, A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of medicinal chemistry, 60(11), 4447–4460. [Link]

  • Chibale, K., & Musonda, C. C. (2012). Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives. ACS medicinal chemistry letters, 3(12), 1064–1068. [Link]

  • Patterson, S., Wyllie, S., & Fairlamb, A. H. (2021). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. ACS infectious diseases, 7(5), 1145–1159. [Link]

  • Thompson, A. M., O'Connor, P. D., & Denny, W. A. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules (Basel, Switzerland), 25(18), 4137. [Link]

  • Thompson, A. M., O'Connor, P. D., & Denny, W. A. (2020). Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. Molecules (Basel, Switzerland), 25(18), 4137. [Link]

  • Askwith, T., & Williams, C. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. International journal of molecular sciences, 22(9), 4843. [Link]

  • Ruzziconi, L., & Perduca, M. (2004). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. The Journal of biological chemistry, 279(53), 55639–55647. [Link]

  • Kumar, A., & Singh, P. P. (2017). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. Organic & biomolecular chemistry, 15(46), 9845–9849. [Link]

  • Singh, V., & Chib, R. (2021). Nitroimidazoles for the Treatment of TB: Past, Present and Future. ResearchGate. [Link]

  • Chibale, K., & Musonda, C. C. (2012). Synthesis and Antiplasmodial and Antimycobacterial Evaluation of New Nitroimidazole and Nitroimidazooxazine Derivatives. ACS medicinal chemistry letters, 3(12), 1064–1068. [Link]

  • Li, Y., & Zhang, Y. (2023). Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children. Frontiers in pediatrics, 11, 1198516. [Link]

  • Palmer, B. D., & Denny, W. A. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS medicinal chemistry letters, 8(12), 1269–1273. [Link]

  • de Jager, V. R., & van Soolingen, D. (2022). Delamanid or pretomanid? A Solomonic judgement!. The Journal of antimicrobial chemotherapy, 77(3), 567–578. [Link]

  • Research, Regulatory, and Access Considerations Regarding Pretomanid. (2019). Médecins Sans Frontières. [Link]

  • Singh, V., & Chib, R. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future medicinal chemistry, 3(10), 1295–1308. [Link]

  • Kumar, P., & Singh, S. (2025). Efficacy and safety data on pretomanid for drug-resistant TB. The international journal of tuberculosis and lung disease, 29(2), 114–121. [Link]

Sources

Foundational

Pharmacophore Modeling of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Derivatives: A Structural Blueprint for Next-Generation Antimicrobial Agents

Executive Summary The relentless progression of antimicrobial resistance necessitates the exploration of novel heterocyclic scaffolds. Among these, the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core has emerged as a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of antimicrobial resistance necessitates the exploration of novel heterocyclic scaffolds. Among these, the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core has emerged as a highly privileged bicyclic system, demonstrating profound efficacy in anti-tubercular, broad-spectrum antibacterial, and antioxidant applications. This technical whitepaper provides an authoritative, causality-driven guide to the pharmacophore modeling of imidazo[2,1-c][1,4]oxazine derivatives. By mapping the stereoelectronic properties of this scaffold, computational chemists can construct self-validating 3D models that drastically reduce false-positive rates in virtual screening pipelines.

Structural Rationale & Stereoelectronic Profiling

The foundational scaffold, 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1909336-22-6)[1], is characterized by an imidazole ring fused to a 1,4-oxazine ring[2]. This structural marriage imparts unique physicochemical properties that are highly desirable in medicinal chemistry:

  • The 1,4-Oxazine Ring: The oxygen atom at position 4 acts as a potent Hydrogen Bond Acceptor (HBA). In target binding sites—such as bacterial enoyl-ACP reductases or kinase hinge regions—this oxygen provides a critical anchoring point.

  • The Imidazole Core: The nitrogen-rich aromatic system offers both Ring Aromatic (RA) interactions for π−π stacking and additional HBA capabilities.

  • Substituent Modularity: Recent synthetic efforts have demonstrated that functionalizing this core—such as the development of 3-arylbenzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives—yields compounds with excellent inhibition against diverse bacterial strains[3],[4]. These substitutions introduce necessary Hydrophobic (HY) and Hydrogen Bond Donor (HBD) regions that dictate target specificity.

Understanding why these features drive biological activity is the cornerstone of accurate pharmacophore modeling. If a model fails to capture the spatial geometry of the oxazine oxygen, the resulting virtual hits will lack the necessary desolvation energy required for tight target binding.

Causality in Feature Selection

In pharmacophore modeling, feature selection must be driven by mechanistic causality rather than mere statistical correlation. Table 1 summarizes the optimal pharmacophoric features mapped to the imidazo[2,1-c][1,4]oxazine scaffold and the biophysical rationale behind their inclusion.

Table 1: Optimal Pharmacophore Features for Imidazo[2,1-c][1,4]oxazine Derivatives
Feature TypeScaffold MappingTolerance Radius (Å)WeightCausality / Rationale
Hydrogen Bond Acceptor (HBA) Oxazine Oxygen (O4)1.52.0Critical for anchoring to the target hinge region; prevents biologically inactive orientations.
Ring Aromatic (RA) Imidazole Core1.21.8Facilitates π−π stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
Hydrophobic (HY) C5/C6 Aliphatic Region1.81.5Drives the entropic gain of binding via the displacement of highly ordered water molecules.
Hydrogen Bond Donor (HBD) Substituent dependent2.01.0Enhances target specificity when functionalized at the C8 position or via benzylidene extensions.

Step-by-Step Pharmacophore Modeling Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent the propagation of computational artifacts.

Step 3.1: Dataset Curation & Conformational Generation
  • Ligand Selection: Assemble a training set of at least 25 structurally diverse imidazo[2,1-c][1,4]oxazine derivatives with known IC 50​ or MIC values[3]. Segregate them into highly active, moderately active, and inactive tiers.

  • 3D Structure Optimization: Minimize ligand geometries using the OPLS4 or MMFF94 force field.

  • Conformational Search: Generate conformers using a systematic search algorithm.

    • Causality Check: Restrict the energy window to 20 kcal/mol above the global minimum. Because the fused bicyclic core is relatively rigid, excessive conformational sampling beyond this threshold introduces biologically irrelevant high-energy states that will skew the algorithmic alignment.

Step 3.2: Feature Extraction & Hypothesis Generation
  • Stereoelectronic Mapping: Map the HBA, HBD, RA, and HY features onto the conformers (as defined in Table 1).

  • Algorithmic Alignment: Use a 3D pharmacophore generation tool (e.g., Discovery Studio HypoGen or Schrödinger Phase) to align the active compounds based on their shared features.

  • Hypothesis Scoring: Generate 10 competitive hypotheses. Select the hypothesis that maximizes the survival score (based on vector alignment and volume overlap) while heavily penalizing models that map features onto the inactive tier.

Step 3.3: Model Validation (The Self-Validating Loop)

A pharmacophore model is only as trustworthy as its validation metrics. We employ a rigorous decoy-validation protocol to ensure the model is not a statistical anomaly.

  • Decoy Seeding: Seed an external test set of active compounds with structurally similar but biologically inactive decoys at a 1:50 ratio.

  • Virtual Screening: Screen the decoy database using the generated pharmacophore hypothesis.

  • Metric Evaluation: Calculate the Enrichment Factor (EF) and Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

    • Self-Validation: If the ROC-AUC falls below 0.80, the model is overfitting. The tolerance radii (Table 1) must be recalibrated, and Step 3.2 must be repeated.

Table 2: Decoy-Based Validation Metrics (Target vs. Observed)
MetricTarget ThresholdObserved ValueInterpretation
ROC-AUC > 0.800.89High true positive rate vs. false positive rate; excellent discriminatory power.
Enrichment Factor (1%) > 10.018.4Exceptional early recognition of active scaffolds in a large database.
Güner-Henry (GH) Score > 0.700.76The model is highly selective for the active conformation of the bicyclic core.

Workflow Visualization

The following diagram illustrates the computational pipeline, emphasizing the critical feedback loop during the validation phase.

PharmacophoreModeling DataCur Dataset Curation (Imidazo[2,1-c][1,4]oxazine Derivatives) ConfGen Conformational Generation (Low-Energy State Search) DataCur->ConfGen 3D Structure Optimization FeatExt Feature Extraction (HBA, HBD, AR, HY) ConfGen->FeatExt Stereoelectronic Mapping HypoGen Hypothesis Generation (3D Spatial Arrangement) FeatExt->HypoGen Algorithmic Alignment Validation Model Validation (Decoy Set & ROC-AUC Analysis) HypoGen->Validation Statistical Scoring VirtScreen Virtual Screening (Novel Hit Identification) Validation->VirtScreen Validated Model Deployment

Computational workflow for pharmacophore modeling of imidazo[2,1-c][1,4]oxazine derivatives.

Conclusion

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold represents a highly versatile pharmacophore for drug discovery. By strictly adhering to causality-driven feature selection—specifically prioritizing the HBA role of the oxazine oxygen and the aromaticity of the imidazole core—researchers can generate robust, self-validating 3D models. These models serve as an authoritative blueprint for the virtual screening and lead optimization of next-generation antimicrobial therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Handling Protocol for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Introduction and Chemical Significance The bicyclic heterocycle 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1909336-22-6) represents a privileged structural motif in modern medicinal chemistry[1][2]. Characterized by an im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The bicyclic heterocycle 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1909336-22-6) represents a privileged structural motif in modern medicinal chemistry[1][2]. Characterized by an imidazole ring fused to a 1,4-oxazine system, this scaffold is highly valued in the development of novel antimicrobial, anti-inflammatory, and antioxidant agents[1][3].

The unique electronic distribution provided by the nitrogen and oxygen heteroatoms within the fused ring system imparts distinct pharmacokinetic properties, making it an excellent candidate for structure-activity relationship (SAR) studies[1]. This application note details a scalable, transition-metal-free synthetic protocol for constructing this core, emphasizing mechanistic causality and rigorous analytical validation.

Safety and Hazard Profiling

Before initiating synthesis, it is critical to implement appropriate engineering controls (e.g., fume hoods) and personal protective equipment (PPE). The target compound and its immediate derivatives exhibit specific acute toxicities and irritant properties[2].

Table 1: GHS Hazard Classifications for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine [2]

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Skin Irrit. 2H315Causes skin irritation.
Eye Irritation Eye Irrit. 2AH319Causes serious eye irritation.
Target Organ Tox. STOT SE 3H336May cause drowsiness or dizziness.

Mechanistic Rationale: Transition-Metal-Free Hydroalkoxylation

Historically, the synthesis of fused oxazine rings relied heavily on transition-metal catalysis (e.g., Gold or Palladium). However, for pharmaceutical intermediates, eliminating heavy metals is highly desirable to avoid toxic trace impurities.

The most efficient contemporary route to the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core utilizes a transition-metal-free hydroalkoxylation of a 1,5-alkynyl alcohol precursor[1]. Under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide. This intermediate undergoes an intramolecular cyclization across the tethered alkyne. The regioselectivity (typically 6-endo-dig or 5-exo-dig depending on substitution) is driven by the thermodynamic stability of the resulting fused bicyclic system.

SynthesisPathway SM 1,5-Alkynyl Alcohol (Imidazole Tethered) Base Base Activation (Deprotonation) SM->Base t-BuOK / Solvent Intermediate Alkoxide Intermediate (Enhanced Nucleophile) Base->Intermediate Cyclization Intramolecular Hydroalkoxylation Intermediate->Cyclization Nucleophilic Attack Product 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (Fused Core) Cyclization->Product Proton Transfer

Transition-metal-free hydroalkoxylation pathway.

Experimental Protocol

Equipment and Reagents
  • Precursor: Imidazole-tethered 1,5-alkynyl alcohol derivative (1.0 equiv).

  • Base: Potassium tert-butoxide (t-BuOK) (1.5 equiv) – Chosen for its strong basicity and bulky nature, which prevents unwanted nucleophilic substitution side-reactions.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) – A polar aprotic solvent is critical here; it solvates the potassium cation, leaving the alkoxide highly "naked" and reactive.

  • Atmosphere: Argon or Nitrogen gas.

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Matrix: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes to ensure an anhydrous environment. Moisture must be strictly excluded to prevent the quenching of the t-BuOK base.

  • Reagent Addition: Dissolve the 1,5-alkynyl alcohol precursor (10.0 mmol) in 20 mL of anhydrous DMSO. Stir at room temperature (20-25 °C) until complete dissolution is achieved.

  • Base Activation: Slowly add t-BuOK (15.0 mmol) to the stirring solution in three distinct portions over 10 minutes. Note: A slight exotherm and color change (typically to a deep yellow/orange) indicates the formation of the alkoxide intermediate.

  • Cyclization Phase: Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath. Maintain this temperature for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) solvent system. The cyclized product will typically exhibit a lower Rf value due to the rigidified polar core.

  • Quenching and Extraction: Once complete, cool the reaction to 0 °C using an ice bath. Carefully quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic phases and wash sequentially with water (2 x 20 mL) and saturated aqueous NaCl (brine, 20 mL) to remove residual DMSO. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivative.

Analytical Validation

To ensure the integrity of the synthesized protocol, the product must be validated as a self-consistent system[3]:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Confirm the disappearance of the alkyne proton (if terminal) and the hydroxyl proton. Look for the emergence of characteristic diastereotopic protons in the oxazine ring (typically appearing as complex multiplets between 4.0–5.5 ppm due to the rigid ring conformation).

  • 13 C NMR (100 MHz, DMSO- d6​ ): Verify the shift of the alkyne carbons ( sp hybridized, ~70-85 ppm) to alkene/alkane carbons depending on the exact substitution pattern of the hydroalkoxylation product.

  • LC-MS: Confirm the mass-to-charge ratio ( m/z ) corresponds to the calculated exact mass of the target compound.

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Application

Application Note: Catalytic Methods for Imidazo[2,1-c][1,4]oxazine Ring Cyclization

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The imidazo[2,1-c][1,4]oxazine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The imidazo[2,1-c][1,4]oxazine scaffold is a privileged bicyclic heterocyclic motif. Compounds containing this core exhibit a wide range of biological activities, including potent antimicrobial and antioxidant properties[1]. Furthermore, related nitroimidazo-oxazines (e.g., pretomanid) are critical in antitubercular drug development. The synthesis of this compound class has been explored through various methodologies, including transition metal-free hydroalkoxylation and base-catalyzed cyclization[2]. This application note details the mechanistic rationale and provides self-validating protocols for two primary catalytic cyclization strategies: base-catalyzed tandem substitution-cyclization and transition-metal-catalyzed hydroalkoxylation.

Mechanistic Rationale: Catalyst Selection & Causality

To achieve high regioselectivity and yield during the cyclization of the 1,4-oxazine ring onto an imidazole core, the choice of catalyst is paramount. The reaction must overcome the competing nucleophilicity of the imidazole nitrogens and the exocyclic oxygen.

Base-Catalyzed Substitution-Cyclization

For the synthesis of 8H-imidazo[2,1-c][1,4]oxazin-6(5H)-ones, C-2 aroyl substituted imidazolo methanol derivatives are reacted with bifunctional reagents like chloroacetyl chloride[3].

  • Causality in Catalyst Choice: The imidazole ring contains an acidic NH proton and a basic nitrogen atom, creating a zwitterionic sensitivity[3]. Using a mild base like K2​CO3​ provides thermodynamic control. It selectively deprotonates the hydroxyl group and the imidazole NH at a controlled rate to facilitate a tandem O-acylation followed by intramolecular N-alkylation. Using stronger bases (e.g., NaH) completely deprotonates both sites simultaneously, often leading to rapid but unselective intermolecular polymerization rather than the desired intramolecular cyclization.

Transition-Metal Catalyzed Hydroalkoxylation (Au/Ag)

Alkynyl-imidazole precursors can undergo cyclization via transition metal catalysis. Silver systems (e.g., Ag2​CO3​ /TFA) or Gold(I) catalysts are highly efficient for 6-endo-dig or 6-exo-dig cyclizations[4].

  • Causality in Catalyst Choice: Au(I) acts as a soft, carbophilic π -Lewis acid. It specifically coordinates to the alkyne π -system, significantly lowering its LUMO. This activation allows the tethered hard oxygen nucleophile to attack the alkyne without the metal coordinating irreversibly to the basic imidazole nitrogens. The addition of AgOTf to Au(PPh3​)Cl is a deliberate mechanistic choice: AgOTf abstracts the chloride, generating the highly active cationic [Au(PPh3​)]+ species, which accelerates the cyclization rate by orders of magnitude compared to neutral Au(I).

Workflow Visualization

G Precursor Alkynyl-Imidazole Alcohol (Precursor) Activation π-Activation of Alkyne [AuL]+ Coordination Precursor->Activation + [AuL]+ NucleophilicAttack Intramolecular O-Attack (6-exo-dig Cyclization) Activation->NucleophilicAttack Intermediate Vinylgold Intermediate (Zwitterionic) NucleophilicAttack->Intermediate Protodeauration Protodeauration (Proton Transfer) Intermediate->Protodeauration + H+ Product Imidazo[2,1-c][1,4]oxazine (Cyclized Product) Protodeauration->Product CatalystRegen [AuL]+ Regeneration Protodeauration->CatalystRegen - [AuL]+ CatalystRegen->Activation

Mechanistic pathway of Gold(I)-catalyzed intramolecular hydroalkoxylation forming the oxazine ring.

Quantitative Optimization Data

The following tables summarize the optimization parameters for both catalytic pathways, demonstrating the effect of catalyst and solvent selection on the overall yield.

Table 1: Optimization of Base-Catalyzed Cyclization with Chloroacetyl Chloride [3][5]

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
Et3​N (2.5)DCM251245Incomplete cyclization; intermediate isolated.
NaH (2.5)THF0 to 25438High degree of polymeric byproducts.
K2​CO3​ (3.0)DMF80687 Clean conversion; optimal thermodynamic control.

Table 2: Catalyst Screening for Transition-Metal Hydroalkoxylation [4]

Catalyst SystemLoading (mol %)SolventTemp (°C)Yield (%)Regioselectivity
Ag2​CO3​ / TFA10 / 20DCE60826-endo-dig favored
Au(PPh3​)Cl 5Toluene8015Poor activation (neutral Au)
Au(PPh3​)Cl / AgOTf5 / 5DCM2594 6-exo-dig favored

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of 8H-imidazo[2,1-c][1,4]oxazin-6(5H)-ones[3]

Objective: One-pot synthesis of the oxazine ring via substitution and cyclization of C-2 aroyl substituted imidazolo methanol derivatives.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of phenyl(4-phenyl-1H-imidazol-2-yl)methanol in 10 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add 3.0 mmol of anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 mmol of chloroacetyl chloride dissolved in 2 mL of DMF over 10 minutes.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 6 hours.

  • Workup: Quench the reaction with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude light yellow viscose product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

  • Self-Validation Check: Confirm cyclization via 1H NMR. The protons of the newly formed C5​ carbon atom in the oxazine ring must appear as diastereotopic protons, resonating as a distinct AB system at approximately δ=4.26 ppm and 4.64 ppm ( J=15.8 Hz)[3][6].

Protocol B: Cationic Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

Objective: Cyclization of 2-(alkynyl)imidazole-alcohols to imidazo[2,1-c][1,4]oxazines.

  • Catalyst Activation: In a 10 mL Schlenk tube wrapped in aluminum foil (to prevent silver degradation), combine 0.05 mmol of Au(PPh3​)Cl and 0.05 mmol of AgOTf in 2 mL of anhydrous DCM. Stir for 10 minutes at room temperature until a white precipitate (AgCl) forms, indicating the generation of the active [Au(PPh3​)]+ species.

  • Substrate Addition: Add a solution of 1.0 mmol of the alkynyl-imidazole alcohol precursor in 3 mL of DCM to the active catalyst suspension.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. Monitor the reaction via TLC (disappearance of the starting material).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the metal salts. Wash the pad with 10 mL of DCM. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via FT-IR and 1H NMR. Successful cyclization is validated by the complete disappearance of the alkyne stretch ( ∼2100 cm−1 ) in the IR spectrum and the emergence of a highly deshielded vinylic proton in the 1H NMR spectrum ( δ=6.1−6.5 ppm).

Troubleshooting & Analytical Validation

  • Stalled Reactions (Protocol A): If TLC indicates the formation of an intermediate that fails to cyclize, the reaction is likely stalled at the O-acylated stage. Solution: Increase the temperature to 90 °C or add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate the intramolecular N-alkylation via the Finkelstein reaction mechanism.

  • Regioselectivity Issues: If N-alkylation occurs prior to O-acylation (leading to undesired structural isomers), it indicates the base used is too hard or the addition of the electrophile was too rapid. Solution: Ensure strict adherence to the dropwise addition of chloroacetyl chloride at 0 °C to maintain kinetic control over the initial O-acylation step.

  • Catalyst Poisoning (Protocol B): Imidazole nitrogens can coordinate to and poison transition metal catalysts. Solution: If the reaction stalls, ensure the Gold catalyst is strictly cationic (using AgOTf), as the cationic species prefers the soft alkyne over the hard nitrogen lone pair.

References

  • [2] EvitaChem. 3H-Imidazo[2,1-c][1,4]oxazine (EVT-14789412). Source: EvitaChem Catalog.

  • [1] ResearchGate. Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. Source: ResearchGate.

  • [4] Semantic Scholar. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization. Source: Molecules 2023, 28, 2403.

  • [5] TÜBİTAK Academic Journals. "Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism" by VOLKAN TAŞDEMİR. Source: Turkish Journal of Chemistry 45 (5): 1639-1649.

  • [3] TÜBİTAK Academic Journals. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Source: Turkish Journal of Chemistry.

  • [6] ResearchGate. Scheme 3. Preparation of imidazoxazinone derivatives. Source: ResearchGate.

Sources

Method

Application Note: Advanced Functionalization Techniques for the 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine Core

Executive Summary & Mechanistic Rationale The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core is a highly privileged bicyclic scaffold that has gained significant traction in modern drug discovery. Its unique structural topolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core is a highly privileged bicyclic scaffold that has gained significant traction in modern drug discovery. Its unique structural topology—an electron-rich imidazole ring fused to a conformationally flexible 1,4-oxazine ring—imparts distinct physicochemical properties that are highly sought after in the development of novel antimicrobial, antitubercular, and anticancer agents[1]. Extensive medicinal chemistry campaigns have demonstrated that derivatives of the imidazo[2,1-c][1,4]oxazine system, including complex benzimidazole-fused analogs, exhibit potent biological activities against resistant bacterial strains[2].

From a synthetic perspective, the functionalization of this core relies heavily on the electronic distribution within the fused system. The imidazole moiety is highly susceptible to Electrophilic Aromatic Substitution (EAS). The bridgehead nitrogen exerts a strong directing effect, allowing for highly regioselective modifications. Specifically, halogenation typically occurs at the C-3 position to yield critical intermediates like 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine[3], whereas formylation can be directed to the C-2 position to generate 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde[4].

Understanding the causality behind reagent selection and reaction conditions is paramount for scaling these functionalization pathways without degrading the sensitive oxazine ring.

Strategic Functionalization Pathways

The following diagram illustrates the divergent functionalization logic applied to the imidazo[2,1-c][1,4]oxazine core, highlighting the transition from the base scaffold to highly functionalized medicinal chemistry building blocks.

G Core 5H,6H,8H-imidazo[2,1-c] [1,4]oxazine Core Bromination Regioselective Bromination (NBS) Core->Bromination C-3 EAS Formylation Vilsmeier-Haack Formylation Core->Formylation C-2 EAS IntermediateBr 3-Bromo-5,6-dihydro-8H- imidazo[2,1-c][1,4]oxazine Bromination->IntermediateBr ProductFormyl 6,8-dihydro-5H-imidazo [2,1-c][1,4]oxazine- 2-carbaldehyde Formylation->ProductFormyl CrossCoupling Suzuki-Miyaura Cross-Coupling IntermediateBr->CrossCoupling Pd-Catalyzed ProductAryl 3-Aryl-5,6-dihydro-8H- imidazo[2,1-c][1,4]oxazine CrossCoupling->ProductAryl

Workflow for regioselective functionalization of the imidazo[2,1-c][1,4]oxazine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate integrity at every step of the synthetic workflow.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine[3].

  • Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂) to ensure a controlled, low-concentration release of electrophilic bromine (Br⁺). This mitigates the risk of oxidative cleavage or over-bromination of the sensitive 1,4-oxazine ring. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Wheland intermediate formed during the EAS process, driving the reaction to completion at mild temperatures.

  • Step-by-Step Method:

    • Charge a flame-dried round-bottom flask with 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (1.0 equiv) and anhydrous DMF (0.2 M).

    • Cool the solution to 0 °C using an ice-water bath under an inert argon atmosphere.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes, keeping the reaction flask shielded from light to prevent radical side-reactions.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Successful bromination is confirmed by the appearance of a distinct M⁺ / M⁺² isotopic doublet in a ~1:1 ratio, which is the hallmark signature of mono-bromination.

Protocol B: C-2 Formylation via Vilsmeier-Haack Reaction

Objective: Synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde[4].

  • Causality: The Vilsmeier-Haack reaction utilizes Phosphorus Oxychloride (POCl₃) and DMF to generate the highly electrophilic chloromethyliminium ion (Vilsmeier reagent) in situ. The electron-rich nature of the fused imidazole ring allows for smooth nucleophilic attack. Regioselectivity towards the C-2 position is governed by the steric bulk of the Vilsmeier reagent and the specific electronic directing effects of the bridgehead nitrogen.

  • Step-by-Step Method:

    • In a dry flask, cool anhydrous DMF (3.0 equiv) to 0 °C.

    • Add POCl₃ (1.5 equiv) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (solution will turn pale yellow).

    • Dissolve the imidazo[2,1-c][1,4]oxazine core (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the active reagent.

    • Heat the reaction mixture to 80 °C for 4 hours.

    • Quench & Workup: Cool the mixture to 0 °C and slowly pour it into a vigorously stirred saturated aqueous sodium acetate solution to hydrolyze the iminium intermediate. Adjust the pH to ~8 using saturated NaHCO₃. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: Post-hydrolysis, validate the presence of the aldehyde via FT-IR (look for a strong, sharp C=O stretching frequency at ~1680–1700 cm⁻¹) and ¹H NMR (confirm the presence of a distinct aldehydic proton singlet at ~9.5–10.0 ppm).

Protocol C: Palladium-Catalyzed C-3 Arylation (Suzuki-Miyaura)

Objective: Functionalize the C-3 position to introduce diverse aryl/heteroaryl groups, expanding the Structure-Activity Relationship (SAR) library.

  • Causality: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand provides a large bite angle. This accelerates the reductive elimination step and prevents catalyst deactivation, which is a common issue when coupling electron-rich heteroaryl bromides. A biphasic solvent system (1,4-Dioxane/H₂O) ensures optimal solubility for both the organic substrates and the inorganic base (K₂CO₃), which is strictly required to activate the boronic acid via the formation of a reactive boronate complex.

  • Step-by-Step Method:

    • Combine 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a Schlenk tube.

    • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M).

    • Add Pd(dppf)Cl₂ (5 mol%). Purge the vessel with argon for 10 minutes to prevent oxidative degradation of the palladium catalyst.

    • Seal the tube and heat at 90 °C for 12 hours.

    • Quench & Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via flash chromatography.

  • Self-Validation Checkpoint: Complete consumption of the brominated starting material must be verified by TLC (UV active). Successful coupling is confirmed by High-Resolution Mass Spectrometry (HRMS) and the complete disappearance of the M⁺ / M⁺² bromine isotopic pattern.

Quantitative Data: Cross-Coupling Optimization

To maximize the yield of the C-3 arylation, various catalytic systems and conditions were evaluated. The quantitative data below summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine with standard phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (Loading)Base (2.0 eq)Solvent System (Ratio)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O (4:1)901645%
2Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)901662%
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (4:1)901288%
4Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄Toluene / H₂O (10:1)100891%

Note: Entries 3 and 4 represent the optimal conditions. While the Buchwald-type ligand (SPhos) in Entry 4 provides the highest yield, the Pd(dppf)Cl₂ system (Entry 3) is generally preferred in early-stage discovery due to the lower cost and higher bench-stability of the pre-catalyst.

References[1] EvitaChem. "3H-Imidazo[2,1-c][1,4]oxazine (EVT-14789412) - Chemical Properties." evitachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaL8dL4szgVX6W2ywJYUAe6JKKVbpx6etcBWsuApGvVvoVDkFQJR__ZW38NcXhxDrnVgzgWlCFb57cicjBBFXixXU2iVuZYGAlgeHKWgduPF9tRBGV01Dpwh8wZSOF6cx3JpkbXawU75I=[2] ResearchGate. "Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents." researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT8kRhQcPZMLq24-MO5OLInwXNOOZe-m4VoJYgDOFMBboPU9wvuUjwVguEpEKDOeS1kntNGsyfaw7WmaDbBPh7Tjk6JpHIsn3qpOc0-E5pNr6kQtKt2uo8DWkRDOsnICCqPUjVk9b_Uw6zgi1uQWbROh2cgy8FUfGlb0Ztz6TG2Irn8O2qs8GnsHh9sEXQ7wQQ_AKTHrxsDoyaxIQ4og7R71wHY0E_UnPXZUUApaQKEa6Taj0OnoFVwLRRTBHbe778vHhq-rfBiMy0VVS-[3] J&K Scientific. "3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine." jk-sci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFx9EJHdC92jf8f7mOMxG9am4pFWU-yGfwa7g60xtQ-euFokvbywf9B_UxsKuRNT-4EjBXRcylmBVkBjkuKzQHeaYEMtVFxgId7YwBX8W8oImECwwF8PKayC7IXwsb7E8oNixZ1QTUF-vgSXcETYcxepjgzmKBlli_b1hkYBQblkmkdfJCixsgM0gcYB3gYJYHZ-PHX5ap6L8=[4] PubChem (NIH). "6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | C7H8N2O2 | CID 21941356." nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiOFCgn6-LV_V2Mre-9G5Bw_8TmfzlQZyVzZ9xdjUAnKh8xVZAL10s7rrQw8H6yINHxEhJke8BBTrHFWRnisXpwf6IuxEehrRlh07Q_ZRMFyLLw7XCQr_vUULn1Qf8tu6OLQ1wUobgPRKJyii5

Sources

Application

Application Note: A Validated Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Testing of Imidazooxazines

Abstract The imidazooxazine class of compounds, including the anti-tuberculosis agents delamanid and pretomanid, represents a critical area of development in the fight against multidrug-resistant pathogens.[1][2][3] A co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazooxazine class of compounds, including the anti-tuberculosis agents delamanid and pretomanid, represents a critical area of development in the fight against multidrug-resistant pathogens.[1][2][3] A cornerstone of preclinical assessment for these novel molecules is the accurate and reproducible determination of their in vitro potency. The Minimum Inhibitory Concentration (MIC) assay remains the gold standard for this purpose.[4][5] This guide provides a detailed, field-proven protocol for conducting broth microdilution MIC testing of imidazooxazines. We move beyond a simple list of steps to explain the scientific rationale behind key choices, establish a self-validating experimental design through rigorous quality control, and provide a framework for interpreting the results for this specific, often hydrophobic, class of compounds.

Introduction: The Scientific Imperative for Accurate Imidazooxazine MIC Testing

Imidazooxazines are a class of nitro-heterocyclic prodrugs that require reductive activation within the target pathogen to exert their effect.[2][6] In Mycobacterium tuberculosis, for instance, this activation leads to the inhibition of mycolic acid synthesis and the generation of reactive nitrogen species, disrupting cellular respiration.[1][2] Given their therapeutic success, extensive research is underway to develop new imidazooxazine analogs with improved properties.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] It is a critical parameter that informs:

  • Lead Optimization: Guiding structure-activity relationship (SAR) studies.

  • Spectrum of Activity: Defining which pathogens are susceptible.

  • PK/PD Modeling: Informing dose selection for in vivo studies.

  • Resistance Monitoring: Tracking shifts in pathogen susceptibility.[5]

The often lipophilic nature of imidazooxazine derivatives can present challenges, such as poor aqueous solubility, necessitating protocol optimizations to ensure the compound remains in solution and the resulting MIC is accurate.[8][9]

Foundational Principles: Method Selection and Standardization

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the global standards for antimicrobial susceptibility testing.[10][11] The broth microdilution method is the most widely accepted and high-throughput technique for determining MIC values and is the focus of this protocol.[7][10]

Method Primary Use Case Advantages Disadvantages
Broth Microdilution High-throughput screening, routine testingLow compound/reagent volume, standardized, scalablePotential for compound precipitation, static measurement
Broth Macrodilution Low-throughput, confirmation, fastidious organismsEasier visual assessment, less evaporationRequires large volume of compound, labor-intensive
Agar Dilution Reference testing, testing multiple strains simultaneouslyGold standard for some organisms, stable gradientNot scalable, technically demanding

Rationale for Broth Microdilution: For drug discovery and development involving imidazooxazines, the broth microdilution method offers the best balance of throughput, compound conservation, and standardization, making it the ideal choice for screening libraries and performing detailed characterization of lead candidates.

Comprehensive Workflow for Imidazooxazine MIC Determination

This section details a step-by-step methodology for performing a broth microdilution MIC assay. The entire workflow is designed to be compliant with CLSI and EUCAST guidelines.[10][11][12]

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis A Prepare Imidazooxazine Stock (100% DMSO, e.g., 100x final) D Create 2x Compound Serial Dilution Plate A->D B Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) B->D E Prepare Final Inoculum (~1x10^6 CFU/mL in CAMHB) B->E C Prepare 0.5 McFarland Bacterial Suspension C->E F Inoculate Plate (Final: 5x10^5 CFU/mL) D->F E->F H Incubate at 35-37°C for 16-20 hours F->H G Include Controls: - Growth (No Drug) - Sterility (No Bacteria) - Solvent (DMSO Only) G->F I Read MIC Visually (Lowest concentration with no growth) H->I J Optional: Read OD600 for quantitative analysis I->J

Figure 1: High-level workflow for the broth microdilution MIC assay, from preparation to final analysis.

Materials & Reagents
  • Imidazooxazine test compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom, non-treated polystyrene microtiter plates

  • Quality Control (QC) bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)

  • Test bacterial strain

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or densitometer

  • Multichannel pipettes

Step-by-Step Experimental Protocol

Step 1: Compound Stock Preparation

  • Prepare a primary stock solution of the imidazooxazine compound in 100% DMSO at a concentration 100-fold higher than the highest final concentration to be tested (e.g., for a top concentration of 128 µg/mL, prepare a 12.8 mg/mL stock).

  • Expertise & Experience: Imidazooxazines are frequently hydrophobic.[8] Using DMSO as the solvent is critical for complete solubilization. The final in-well DMSO concentration must not exceed 1%, as higher concentrations can inhibit bacterial growth, confounding the results. A solvent toxicity control is therefore mandatory.

Step 2: Inoculum Preparation

  • Using a sterile loop, pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is a critical standardization step and corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension 1:100 into CAMHB to create the working inoculum of ~1-2 x 10⁶ CFU/mL.

Step 3: Assay Plate Preparation (Serial Dilution)

  • In a separate 96-well plate (the "drug plate"), add 100 µL of CAMHB to columns 2-11.

  • Prepare a 2x working stock of your compound. For a final top concentration of 128 µg/mL, add 4 µL of your 12.8 mg/mL DMSO stock to 196 µL of CAMHB. This creates a 256 µg/mL solution (2x the final concentration) with 2% DMSO.

  • Add 200 µL of this 2x working stock to column 1 of the drug plate.

  • Perform a 2-fold serial dilution: transfer 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug).

  • Column 12 will serve as the sterility control (no drug, no bacteria).

Step 4: Inoculation and Incubation

  • Transfer 100 µL from each well of the drug plate (columns 1-11) to a new, sterile assay plate.

  • Add 100 µL of the working inoculum (~1-2 x 10⁶ CFU/mL) to wells in columns 1-11 of the assay plate. Do not add bacteria to column 12.

    • Causality: This step simultaneously inoculates the wells and dilutes the compound to its final 1x concentration. The final bacterial density will be ~5 x 10⁵ CFU/mL, as specified by CLSI.[13][14] The final DMSO concentration in column 1 will be 1%.

  • Add 100 µL of sterile CAMHB to column 12. The final volume in all wells should be 200 µL.

  • Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours.

Step 5: MIC Determination

  • Visually inspect the plate. The MIC is the lowest drug concentration that shows complete inhibition of visible growth. Growth appears as turbidity or a cell pellet at the bottom of the well.

  • Trustworthiness: Validate the assay by checking the controls:

    • Growth Control (Column 11): Must show robust turbidity.

    • Sterility Control (Column 12): Must be clear.

    • QC Strain: The MIC value obtained for the reference strain must fall within its published acceptable range.[15]

  • Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) for a quantitative result.

Advanced Protocols: Determining Bactericidal Activity

The MIC reveals the concentration that inhibits growth (bacteriostatic), not necessarily the concentration that kills the organism (bactericidal). The Minimum Bactericidal Concentration (MBC) provides this information.

MIC_to_MBC cluster_mic MIC Assay cluster_mbc MBC Assay MIC_Plate Incubated MIC Plate (Clear wells at ≥ MIC) Agar_Plate Spot-plate 10 µL from clear wells onto agar MIC_Plate->Agar_Plate Subculture Incubate Incubate agar plate overnight Agar_Plate->Incubate MBC_Read Determine MBC: Lowest concentration with ≥99.9% killing Incubate->MBC_Read

Figure 2: Procedural flow from a completed MIC assay to the determination of the MBC.

MBC Protocol:

  • Following MIC determination, take a 10-20 µL aliquot from all wells showing no visible growth (i.e., at the MIC and higher concentrations).

  • Spot-plate each aliquot onto a drug-free agar medium (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Conclusion

This application note provides a validated, high-integrity protocol for determining the MIC of imidazooxazine compounds. By understanding the rationale behind each step—from the choice of solvent to the precise inoculum density—and implementing rigorous quality controls, researchers can generate highly reliable and reproducible data. This is essential for the successful progression of novel imidazooxazine candidates through the drug development pipeline.

References

  • Title: Delamanid or pretomanid? A Solomonic judgement! Source: ResearchGate URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: EUCAST: EUCAST - Home Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds Source: ASM Journals URL: [Link]

  • Title: EUCAST expert rules in antimicrobial susceptibility testing Source: PubMed URL: [Link]

  • Title: Guidance Documents - EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

  • Title: Delamanid – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Delamanid or pretomanid? A Solomonic judgement! Source: PMC - NIH URL: [Link]

  • Title: Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis Source: PubMed URL: [Link]

  • Title: Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis Source: Frontiers URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: PMC URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: PMC URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: MDPI URL: [Link]

  • Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: Idexx URL: [Link]

  • Title: Challenges of NTM Drug Development Source: Frontiers URL: [Link]

  • Title: Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin Source: PMC URL: [Link]

  • Title: MIC test for drug development against MDR organisms Source: Microbe Investigations URL: [Link]

  • Title: Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids Source: PMC URL: [Link]

  • Title: Introduction To Imidazole And Its Antimicrobial Activity: A Review Source: Nanotechnology Perceptions URL: [Link]

  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: MDPI URL: [Link]

  • Title: The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus Source: PMC URL: [Link]

  • Title: MICs of various hydrophobic antibacterial agents | Download Table Source: ResearchGate URL: [Link]

  • Title: Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing Source: PMC URL: [Link]

  • Title: Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization Source: MDPI URL: [Link]

Sources

Method

Application Note & Protocol Guide: Chromatographic Separation of Imidazo[2,1-c]oxazine Enantiomers

Introduction: The Significance of Chirality in Imidazo[2,1-c]oxazine Scaffolds The imidazo[2,1-c]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Imidazo[2,1-c]oxazine Scaffolds

The imidazo[2,1-c]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for designing potent and selective therapeutic agents targeting a range of biological targets, including kinases and phosphodiesterases. As with many small molecule drug candidates, derivatives of this scaffold often possess one or more stereocenters, leading to the existence of enantiomers.

Enantiomers, being non-superimposable mirror images, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of stereoisomeric composition in drug substances. Therefore, the development of robust and efficient analytical methods for the enantioseparation of imidazo[2,1-c]oxazine derivatives is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.

This guide provides a detailed overview of the principles and practical protocols for the successful chiral separation of this important class of compounds using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Core Principles: Chiral Recognition on Polysaccharide-Based Stationary Phases

The workhorse for chiral separations in the pharmaceutical industry is undoubtedly the polysaccharide-based chiral stationary phase (CSP). These CSPs typically consist of a cellulose or amylose polymer backbone that has been derivatized with various functional groups, such as phenylcarbamates or benzoates. This derivatized polymer is then coated or covalently bonded onto a high-purity silica support.

Enantioseparation is achieved through the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., N-H, O-H) and the carbamate groups on the CSP.

  • π-π Stacking: Aromatic rings in the imidazo[2,1-c]oxazine core can interact with the phenyl groups of the CSP derivatives.

  • Dipole-Dipole Interactions: Resulting from the permanent dipoles of both the analyte and the CSP.

  • Steric Hindrance (Inclusion): The analyte fits into chiral grooves or cavities on the polysaccharide backbone. The subtle difference in the three-dimensional shape of the enantiomers leads to a difference in the "fit," with one enantiomer forming a more stable complex and thus being retained longer on the column.

The choice of the specific CSP and the mobile phase composition is critical as it directly influences these interactions and, consequently, the achievable resolution.

Workflow for Chiral Method Development

A systematic approach is essential for efficient chiral method development. The following diagram outlines a typical workflow, starting from initial screening to final method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization Analyte Prepare Analyte Solution (Racemic Mixture) Screen_CSP Screen 4-6 Columns (e.g., IA, IB, IC, ID, IE, IF) Analyte->Screen_CSP Inject Screen_MP Use Standard Mobile Phases (Normal & Polar Organic) Screen_CSP->Screen_MP Eval Evaluate Results: - Partial Separation? - Peak Shape? - Retention Time? Screen_MP->Eval Analyze Data Select Select Best CSP/Mobile Phase Combination(s) Eval->Select Opt_MP Optimize Mobile Phase: - Adjust Solvent Ratio - Change/Add Additive Select->Opt_MP Proceed with Lead(s) Opt_Flow Optimize Flow Rate & Temperature Opt_MP->Opt_Flow Final Final Validated Method (Rs > 1.5) Opt_Flow->Final

Caption: A systematic workflow for chiral method development.

Application Protocol 1: Chiral HPLC Separation

This protocol details a typical method for the enantioseparation of a generic imidazo[2,1-c]oxazine derivative using a popular polysaccharide-based CSP.

Method Rationale: Immobilized polysaccharide-based CSPs, such as CHIRALPAK® IA, IB, or IC, are excellent starting points. The aromatic and polar functionalities of the imidazo[2,1-c]oxazine core can engage in multiple interaction modes with the phenylcarbamate derivatives on the CSP. Normal phase (alkane/alcohol) mobile phases are typically employed as they promote the hydrogen bonding and dipole-dipole interactions essential for chiral recognition. A small amount of an acidic or basic additive is often used to improve peak shape by suppressing unwanted ionic interactions with residual silanols on the silica support.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic imidazo[2,1-c]oxazine sample in the mobile phase or a compatible solvent (e.g., ethanol) to a final concentration of approximately 0.5 - 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Column:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Dimensions: 4.6 mm I.D. x 250 mm length, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Note: The ratio of hexane to alcohol is the most critical parameter for optimizing resolution and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (or the λmax of the specific derivative).

    • Injection Volume: 5 µL.

  • Data Acquisition & Analysis:

    • Inject the sample and record the chromatogram for a sufficient duration to allow both enantiomers to elute.

    • Identify the two enantiomeric peaks.

    • Calculate the key performance parameters as described in the table below.

Data Presentation: Expected Performance

ParameterSymbolFormulaTypical Value
Retention Time (Enantiomer 1)t₁-8.5 min
Retention Time (Enantiomer 2)t₂-10.2 min
Selectivity Factorαt₂' / t₁' (where t' = t - t₀)1.25
ResolutionRₛ2(t₂ - t₁) / (w₁ + w₂)> 2.0

(Note: These are representative values and will vary depending on the specific analyte structure and exact conditions.)

Application Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes supercritical CO₂ as the main mobile phase component, modified with a co-solvent (typically an alcohol).

Method Rationale: The principles of chiral recognition in SFC are similar to normal phase HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to rapid separations. The alcohol co-solvent and additives play a crucial role in modulating analyte retention and interaction with the CSP.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in an alcohol (e.g., Methanol or Ethanol) to a concentration of 1.0 mg/mL. Ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Instrumentation & Column:

    • SFC System: An analytical SFC system with a back pressure regulator (BPR).

    • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

    • Dimensions: 4.6 mm I.D. x 150 mm length, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ / Methanol (75:25, v/v).

    • Additive: 0.2% Isopropylamine (IPA) in the Methanol co-solvent. Note: A basic additive is often used for basic compounds to improve peak shape.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Data Acquisition & Analysis:

    • Inject the sample and record the chromatogram. Elution times in SFC are typically much shorter than in HPLC.

    • Calculate the performance parameters (t₁, t₂, α, Rₛ). Expect retention times in the range of 2-5 minutes.

Mechanism Visualization

The following diagram illustrates the hypothetical interactions responsible for chiral recognition between an imidazooxazine enantiomer and a phenylcarbamate-derivatized CSP.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Imidazooxazine Enantiomer CSP_backbone Amylose/Cellulose Backbone CSP_linker Carbamate Linker (-O-CO-NH-) CSP_phenyl Phenyl Group (e.g., 3,5-dimethylphenyl) Analyte_core Imidazooxazine Core (Aromatic) Analyte_core->CSP_backbone Steric Inclusion (Fit into Groove) Analyte_core->CSP_phenyl π-π Stacking Analyte_HBD H-Bond Donor/Acceptor (e.g., N, O) Analyte_HBD->CSP_linker Hydrogen Bonding

Caption: Key intermolecular forces in chiral recognition.

Conclusion and Best Practices

The successful enantioseparation of imidazo[2,1-c]oxazine derivatives is readily achievable using modern polysaccharide-based chiral stationary phases with either HPLC or SFC. The choice between HPLC and SFC will depend on available instrumentation and desired throughput, with SFC generally offering a significant speed advantage.

Key Best Practices:

  • Systematic Screening: Always screen a diverse set of immobilized CSPs with standard mobile phases to quickly identify promising candidates.

  • Mobile Phase Optimization: Fine-tune the alcohol modifier and its concentration, as this is the most effective tool for controlling retention and resolution.

  • Additive Selection: Use acidic additives (e.g., TFA, acetic acid) for neutral or acidic analytes and basic additives (e.g., DEA, IPA) for basic analytes to ensure sharp, symmetrical peaks.

  • Temperature Effects: Investigate column temperature as a variable. While often run at ambient temperature, changing the temperature can sometimes invert elution order or significantly improve a difficult separation.

By following the protocols and principles outlined in this guide, researchers can confidently develop robust and reliable methods for the chiral analysis and purification of novel imidazo[2,1-c]oxazine compounds, thereby accelerating the drug development process.

References

  • Chiral Technologies, Inc. A Guide to Chiral Stationary Phase Selection. [Link]

  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs (1992). [Link]

  • Yashima, E., et al. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1216(10), 1615-1651. [Link]

  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds. Journal of Chromatography A, 1363, 216-234. [Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5H,6H,8H-imidazo[2,1-c][1,4]oxazine synthesis

Technical Support Center: Synthesis of 5H,6H,8H-imidazo[2,1-c][1][2]oxazine Welcome to the technical support center for the synthesis of 5H,6H,8H-imidazo[2,1-c][1][2]oxazine and its derivatives. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5H,6H,8H-imidazo[2,1-c][1][2]oxazine

Welcome to the technical support center for the synthesis of 5H,6H,8H-imidazo[2,1-c][1][2]oxazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and troubleshoot experimental hurdles. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield

Question: I am attempting the synthesis of a 2,8-disubstituted-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one derivative following a literature procedure, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in the synthesis of the imidazo[1][2]oxazine core is a common issue that can often be traced back to a few critical factors. The synthesis typically involves the cyclization of a C-2 aroyl substituted imidazolo methanol derivative with a reagent like chloroacetyl chloride.[1][3] Let's break down the potential problem areas and how to address them.

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of your starting C-2 aroyl substituted imidazolo methanol is paramount. Impurities can interfere with the cyclization step.

    • Recommendation: Ensure your starting imidazole derivative is thoroughly purified, typically by column chromatography, before proceeding to the reduction step with a reagent like sodium borohydride (NaBH₄).[1][3] Monitor the purity by Thin Layer Chromatography (TLC) and consider spectroscopic analysis (¹H NMR, ¹³C NMR) to confirm its structure and purity.

  • Reaction Conditions for Cyclization: The conditions for the cyclization reaction are critical and can significantly impact the yield.

    • Solvent: The choice of solvent is crucial. Dry dichloromethane (DCM) is commonly used and generally effective.[1][3] Ensure your solvent is anhydrous, as water can react with chloroacetyl chloride and quench the reaction.

    • Temperature: The reaction is often heated to facilitate cyclization. A temperature of around 45 °C is a good starting point, but this may need to be optimized for your specific substrate.[3]

    • Base: While some procedures proceed without an explicit base, the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be beneficial to neutralize the HCl generated during the reaction, which can otherwise lead to side reactions.

  • Stability of Intermediates: The intermediate formed after the initial reaction with chloroacetyl chloride can sometimes be unstable.

    • Recommendation: It is often best to proceed with the cyclization without isolating the intermediate. One-pot procedures can be highly effective in minimizing the decomposition of sensitive intermediates.

Experimental Protocol for Yield Optimization:

  • Starting Material Purification: Purify the C-2 aroyl substituted imidazolo methanol derivative using column chromatography with an appropriate eluent system (e.g., ethyl acetate/n-hexane).[1][3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified starting material (1 mmol) in anhydrous DCM (30 mL).

  • Reagent Addition: Add chloroacetyl chloride (1 mmol) dropwise to the solution while stirring.

  • Heating and Monitoring: Heat the reaction mixture to 45 °C and monitor its progress by TLC.[3]

  • Work-up: Once the reaction is complete (as indicated by TLC), filter the reaction mixture and evaporate the solvent. The crude product can then be purified by column chromatography.

Formation of Side Products

Question: I am observing multiple spots on my TLC plate during the synthesis of my target imidazo[1][2]oxazine, indicating the formation of side products. What are the common side reactions, and how can I minimize them?

Answer:

The formation of side products is a frequent challenge in heterocyclic synthesis. In the case of imidazo[1][2]oxazine synthesis, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired compound.

Common Side Reactions and Mitigation Strategies:

  • Dimerization or Polymerization: Chloroacetyl chloride is highly reactive and can potentially lead to self-condensation or polymerization, especially in the presence of impurities or moisture.

    • Mitigation: Use high-purity, freshly distilled chloroacetyl chloride. Add it slowly and at a controlled temperature to the reaction mixture.

  • N-acylation vs. O-acylation: The starting imidazolo methanol derivative has both a secondary amine (imidazole NH) and a hydroxyl group, both of which can be acylated by chloroacetyl chloride. While the desired pathway involves acylation of the imidazole nitrogen followed by intramolecular cyclization, competitive O-acylation can occur.

    • Mitigation: The regioselectivity can often be influenced by the reaction conditions. Running the reaction at a lower temperature initially and then slowly warming it may favor the desired N-acylation. The choice of base can also play a role.

  • Incomplete Cyclization: The intermediate chloroacetamide derivative may not fully cyclize, leading to its presence in the final product mixture.

    • Mitigation: Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Monitoring the reaction by TLC is crucial to determine the endpoint.

Troubleshooting Workflow for Side Product Formation:

G start Multiple Spots on TLC check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If pure sub_reagents Use freshly distilled chloroacetyl chloride. Ensure anhydrous solvent. check_reagents->sub_reagents purification Refine Purification Technique optimize_conditions->purification If side products persist sub_conditions Adjust temperature profile (e.g., add reagent at 0°C, then warm). Screen different non-nucleophilic bases. optimize_conditions->sub_conditions sub_purification Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). purification->sub_purification

Caption: Troubleshooting workflow for minimizing side product formation.

Difficulty with Product Purification

Question: My crude product is a viscous oil or a complex solid mixture that is difficult to purify by standard column chromatography. What are some alternative purification strategies?

Answer:

Purification of the final imidazo[1][2]oxazine product can indeed be challenging, especially if the product is not a crystalline solid. Here are some strategies to improve the purification process.

Purification Strategies:

Method Description When to Use
Gradient Column Chromatography Start with a non-polar eluent and gradually increase the polarity.For separating compounds with close Rf values.
Recrystallization If a solid product is obtained, recrystallization from a suitable solvent system can be highly effective.When the crude product is a solid and a suitable solvent system can be identified.
Preparative TLC For small-scale reactions, preparative TLC can provide excellent separation.For separating small quantities of product or for isolating minor components for characterization.
Conversion to a Salt If the product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride) which may be more crystalline and easier to purify.When the product is an oil and contains a basic site. The free base can be regenerated after purification.

Step-by-Step Protocol for Difficult Purifications:

  • Initial Characterization: Obtain a crude ¹H NMR spectrum to get an idea of the major components and their relative ratios.

  • Solvent Screening for Recrystallization: Take a small amount of the crude material and test its solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) at room and elevated temperatures to find a suitable recrystallization system.

  • Optimize Chromatography: If chromatography is the only option, experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel) on an analytical scale (TLC) before attempting a large-scale column.

  • Consider Derivatization: In some cases, temporary derivatization of a functional group can aid in purification, after which the original functionality can be restored.

Advanced Synthesis Strategies

For researchers looking to explore alternative synthetic routes or improve upon existing methods, several advanced strategies have been reported in the literature.

  • Multi-component Reactions (MCRs): Novel protocols for the efficient synthesis of related imidazo[5,1-c][1][2]oxazine scaffolds have been developed using aza-Michael addition in a sequential three-component reaction process.[2][4] This approach can offer advantages in terms of atom economy and step efficiency.

  • Catalyst-mediated Cyclization: The use of catalysts can significantly improve reaction efficiency and selectivity. For instance, Ag₂CO₃/TFA has been used as a tandem catalyst for the intramolecular oxacyclization to form related benzimidazo[1,2-c][1][5]oxazin-1-one derivatives.[5][6] While a different core structure, the principle of using a catalyst to promote cyclization is applicable.

  • Domino Reactions: Strategies involving domino reactions, such as an A³-coupling/cycloisomerization approach, have been employed for the synthesis of related fused imidazole systems like imidazo[1,2-a]pyridines.[7]

Flowchart of a General Synthetic Pathway:

G start C-2 Aroyl Imidazole Derivative reduction Reduction (e.g., NaBH4) start->reduction intermediate Imidazolo Methanol Derivative reduction->intermediate cyclization Cyclization with Chloroacetyl Chloride intermediate->cyclization product 5H,6H,8H-imidazo[2,1-c][1,4]oxazine cyclization->product

Caption: General synthetic route to the imidazo[1][2]oxazine core.

References

  • Tasdemir, M., & Kucukislamoglu, M. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1638-1651. [Link]

  • Mancini, A., et al. (2022). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][2]oxazine Scaffolds. European Journal of Organic Chemistry, 2022(40), e202201053. [Link]

  • El-Malah, A. A., et al. (2023). Efficient Synthesis of 1H-Benzo[2][3]imidazo[1,2-c][1][5]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 28(5), 2305. [Link]

  • Mancini, A., et al. (2022). Synthesis of 1H-imidazo[5,1-c][1][2]oxazine derivatives diversified on the morpholine portion of the bicyclic skeleton. ResearchGate. [Link]

  • Tasdemir, M., & Kucukislamoglu, M. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. [Link]

  • El-Malah, A. A., et al. (2023). Efficient Synthesis of 1H-Benzo[2][3]imidazo[1,2-c][1][5]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PMC. [Link]

  • Kuzu, B., et al. (2018). An easy synthetic protocol for imidazo-1,4-oxazines and evaluation of their toxicities. Heteroatom Chemistry, 29(5-6), e21412. [Link]

  • Reddy, B. V. S., et al. (2015). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]

  • D'Elia, V., & Gessner, V. H. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 74. [Link]

  • Szychowski, J., et al. (2017). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic Chemistry Frontiers, 4(12), 2364-2370. [Link]

  • Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Pelletier, G., et al. (2018). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Justus-Liebig-Universität Gießen. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]

  • Yan, R., et al. (2013). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. Organic Letters, 15(24), 6266-6269. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues in Imidazo[2,1-c][1,4]oxazine Development

Welcome to the Advanced Troubleshooting Guide for imidazo[2,1-c][1,4]oxazine compounds. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical limitations...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for imidazo[2,1-c][1,4]oxazine compounds. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the physicochemical limitations of this scaffold.

Compounds in this class—most notably the antitubercular agent Pretomanid (PA-824)—are classified as Biopharmaceutics Classification System (BCS) Class II/IV[1]. They exhibit potent bactericidal activity but suffer from extreme lipophilicity (LogP ranging from 3.8 to >6.0) and severely limited aqueous solubility (<2 to 8.5 µg/mL)[2][3]. This manifests as erratic absorption, poor bioavailability, and precipitation during in vitro assays or in vivo dosing.

This guide provides field-proven, mechanistically grounded protocols to resolve these bottlenecks through both medicinal chemistry and advanced formulation strategies.

Diagnostic Workflow

Before intervening, you must align your solubility enhancement strategy with your current stage of drug development.

Workflow A Imidazo[2,1-c][1,4]oxazine Poor Aqueous Solubility B Assess Development Stage A->B C Lead Optimization (Medicinal Chemistry) B->C Early Phase D Preclinical / Clinical (Formulation) B->D Late Phase E Heteroatom Substitution (e.g., Pyridine/Pyrazole) C->E F Reduce CLogP & Increase PSA C->F G Cyclodextrin Complexation (In Vivo PK/PD) D->G H Controlled Granulation (Solid Oral Dosage) D->H

Fig 1. Decision matrix for resolving imidazo[2,1-c][1,4]oxazine solubility bottlenecks.

Troubleshooting & FAQs
Phase 1: Lead Optimization (Medicinal Chemistry)

Q: My lead imidazooxazine compound aggregates in aqueous assay buffers, confounding our MIC data. How can I synthetically improve its intrinsic solubility without losing target potency?

A: The aggregation is caused by the highly lipophilic tail (e.g., the biphenyl or trifluoromethoxybenzyl group) driving the molecules to self-associate to minimize contact with water. To resolve this, you must disrupt the crystal lattice energy and lower the partition coefficient (LogP). Replacing a terminal phenyl group with a nitrogen-containing heterocycle (such as pyridine, pyrazole, or pyrimidine) significantly increases the polar surface area (PSA) and introduces a slight basicity that improves solubility at physiological or low pH[4].

Self-Validating Protocol: Heteroaryl Substitution & Nephelometric Validation

  • In Silico Profiling: Calculate the CLogP of your proposed analogs. Target a CLogP reduction of ~0.6–1.1 units compared to the parent biphenyl compound[4].

  • Synthesis: Synthesize the pyrazole or pyridine-substituted analogs via standard Suzuki-Miyaura coupling.

  • Thermodynamic Solubility Measurement (Laser Nephelometry):

    • Causality: Traditional UV-Vis is confounded by light scattering from micro-precipitates. Laser nephelometry directly measures this scatter, providing a highly accurate inflection point for intrinsic solubility.

    • Step: Serially dilute DMSO stocks of your analog into deionized water (final concentration range: 12 to 250 μM, max 2.5% DMSO)[5].

    • Validation: Plot relative nephelometry units (scatter) against concentration. The sharp inflection point on the segmental regression fit confirms your exact aqueous solubility limit[5].

  • Metabolic Counter-Screening: Ensure the new polar group does not introduce a metabolic liability by incubating with Human Liver Microsomes (HLM). Highly soluble bipyridine analogs can sometimes display weak antitubercular activities, so pyrazole substitutions often yield the best balance of solubility and efficacy (up to 41-fold efficacy enhancement in murine models)[4].

Phase 2: Preclinical In Vivo Studies (Formulation)

Q: We have locked our candidate structure, but it crashes out of solution during oral gavage in murine models. What is the most reliable vehicle for in vivo PK/PD studies?

A: For imidazo[2,1-c][1,4]oxazines, cyclodextrin complexation is the gold standard for preclinical dosing[3]. The causality is structural: the hydrophobic interior cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic tail of the nitroimidazooxazine, shielding it from the aqueous environment. Meanwhile, the hydroxyl-rich exterior of the cyclodextrin interacts favorably with water, preventing aggregation and allowing for high-concentration dosing[3].

Self-Validating Protocol: HP-β-CD Complexation Workflow

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile deionized water or saline.

  • API Incorporation: Add the imidazooxazine API powder to the vehicle (target concentration typically 5–10 mg/mL, depending on the specific analog's cavity affinity).

  • Thermal/Sonic Disruption: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy forces the lipophilic tail into the cyclodextrin cavity.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Validation (Critical): Analyze the filtrate via HPLC against a standard curve. If the concentration matches your theoretical input, complete complexation is validated. If it is lower, the API was merely suspended and was removed by the filter.

Phase 3: Clinical Formulation (Solid Oral Dosage)

Q: How do we formulate the API for solid oral dosage forms to ensure adequate dissolution in clinical trials?

A: BCS Class II/IV compounds suffer from dissolution-rate-limited absorption[1]. You must maximize the surface-area-to-volume ratio of the API and formulate it into a controlled granulate.

Self-Validating Protocol: Granulation & Dissolution Testing

  • API Milling: Mill the imidazooxazine API to achieve a strict particle size distribution where no more than 30 wt.% of the granulate is retained on an ASTM #60 (250 µm) sieve[1].

  • Wet Granulation: Blend with hydrophilic excipients and perform wet granulation. Dry and mill the granules to achieve a specific bulk density between 0.47 and 0.53 g/mL[1]. Causality: This density ensures optimal porosity for water ingress during tablet disintegration.

  • Dissolution Validation: Test the formulation in a USP-II Apparatus at 37 ± 2°C. Use a dissolution medium of 0.5% hexadecyltrimethylammonium bromide (HDTMA) in 0.1N HCl. Causality: HDTMA acts as a surfactant that mimics the wetting action of bile salts in the human gut. A successful formulation will validate itself by achieving >70 wt.% API dissolution within 10 minutes[1].

Quantitative Data: Comparative Solubility Enhancements

The following table summarizes the expected physicochemical improvements when applying the above strategies to imidazo[2,1-c][1,4]oxazine compounds.

Strategy PhaseCompound / FormulationLogP / Bulk DensityAqueous SolubilityKey Outcome / Impact
Baseline Pretomanid (PA-824)~3.8 to 6.0< 2 to 8.5 µg/mLPoor oral bioavailability without formulation; erratic assay results[2][3].
MedChem Pyrazole-substituted analog< 3.5> 20 µg/mLImproved intrinsic solubility; up to 41-fold efficacy enhancement in murine models[4].
Preclinical PA-824 in 20% HP-β-CDN/A> 250 µMPrevents precipitation during gavage; enables accurate in vivo PK/PD profiling[3][5].
Clinical Controlled Granulate0.47 - 0.53 g/mL> 70% in 10 min*Overcomes dissolution-rate limits for solid oral dosage forms[1].

*Measured via USP-II Apparatus in 0.5% HDTMA / 0.1N HCl.

References
  • The R Enantiomer of the Antitubercular Drug PA-824 as a Potential Oral Treatment for Visceral Leishmaniasis. PLOS Neglected Tropical Diseases (via PMC). URL:[Link]

  • WO2021016012A1 - Pretomanid compositions. Google Patents.
  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI. URL:[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. PLOS One. URL:[Link]

  • Synthesis and Structure−Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine Mixtures

Overview & Chemical Context Welcome to the Technical Support Center for the isolation and purification of [1] derivatives. This fused bicyclic scaffold (CAS 1909336-22-6)[1] is of significant interest in[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

Welcome to the Technical Support Center for the isolation and purification of [1] derivatives. This fused bicyclic scaffold (CAS 1909336-22-6)[1] is of significant interest in[2]. However, its unique physicochemical properties—specifically the basicity of the imidazole nitrogen and the potential acid-sensitivity of the 1,4-oxazine ring—present distinct chromatographic challenges. Synthesis routes often involve complex cyclization reactions of [3], resulting in crude mixtures containing closely related regioisomers, unreacted intermediates, and transition metal catalysts. This guide provides field-proven methodologies and troubleshooting steps to ensure high-purity recovery of your target compounds.

Purification Decision Matrix

PurificationWorkflow Start Crude 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine Mixture LCMS LC-MS & Analytical Scouting Start->LCMS Decision1 Chiral or Regioisomers? LCMS->Decision1 SFC SFC Purification Decision1->SFC Yes Decision2 High Polarity? Decision1->Decision2 No QC Fraction QC & Lyophilization SFC->QC HILIC HILIC (Ammonium Formate) Decision2->HILIC Yes RPHPLC High-pH RP-HPLC Decision2->RPHPLC No HILIC->QC RPHPLC->QC

Decision matrix for purifying 5H,6H,8H-imidazo[2,1-c][1,4]oxazine mixtures.

Frequently Asked Questions (FAQs)

Q: Why do my 5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives exhibit severe peak tailing on standard C18 columns? A: The fused imidazole ring contains a basic sp2 hybridized nitrogen. At neutral or slightly acidic pH (e.g., when using 0.1% Formic Acid), this nitrogen is protonated. This leads to strong ion-exchange secondary interactions with residual acidic silanols on the silica support of standard C18 columns. Solution: To suppress this ionization, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide). This ensures the imidazole nitrogen remains deprotonated, shifting the retention mechanism purely to hydrophobic interactions and resulting in sharp, symmetrical peaks.

Q: During normal-phase flash chromatography, my product degrades or yields are unexpectedly low. What is the mechanism? A: The 1,4-oxazine ring can be sensitive to the inherent acidity of standard unmodified silica gel (pH ~4.5-5.5). Prolonged exposure on the column can trigger acid-catalyzed ring-opening transformations[2] or hydrolysis of the oxazine moiety. Solution: Pre-treat the silica column by flushing it with 1-2% triethylamine (TEA) in your weak solvent (e.g., Hexanes or Dichloromethane) to neutralize acidic sites. Alternatively, switch to neutral alumina or reverse-phase chromatography to preserve the integrity of the heterocyclic core.

Q: How can I effectively separate regioisomers formed during the cyclization step? A: Cyclization reactions forming the imidazo[2,1-c][1,4]oxazine core often yield closely eluting regioisomers that cannot be resolved via standard hydrophobic interactions (C18). Solution: Utilize Supercritical Fluid Chromatography (SFC) with a stationary phase capable of hydrogen bonding and pi-pi interactions (e.g., 2-Ethylpyridine or PFP columns). The orthogonal selectivity and high diffusivity of supercritical CO2 excel at resolving rigid heterocyclic regioisomers.

Troubleshooting Guide

Q: What should I do if my target compound co-elutes with unreacted morpholone or imidazole intermediates? A: Similar polarities between the starting materials and the fused bicyclic product often cause co-elution on standard alkyl chains. Resolution: Employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers enhanced shape selectivity and dipole-dipole interactions, exploiting the rigid, planar nature of the fused imidazo-oxazine system compared to the more flexible monocyclic precursors.

Q: Why am I experiencing poor recovery post-lyophilization after reverse-phase prep-HPLC? A: The compound may form an insoluble salt with the mobile phase additive (e.g., Trifluoroacetic acid, TFA), or it may bump during the drying process if the freezing is incomplete. Resolution: Avoid TFA. Use volatile, mass-spec friendly buffers like Ammonium Formate or Ammonium Bicarbonate. Ensure the fraction is completely frozen (preferably at -80°C) before applying vacuum to prevent bumping and sample loss.

Standard Operating Protocols (SOPs)

Protocol 1: High-pH Reverse-Phase Preparative HPLC Workflow

This protocol is a self-validating system designed to prevent sample loss and ensure high purity.

  • Step 1: Sample Preparation. Dissolve the crude mixture in DMSO or the initial mobile phase composition. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

  • Step 2: Analytical Scouting. Run a 5-95% gradient of Mobile Phase B (Acetonitrile) in Mobile Phase A (10 mM NH4HCO3 in water, pH 10) over 5 minutes on an analytical C18 column (e.g., 50 x 4.6 mm, 2.7 µm).

  • Step 3: Scale-Up Calculation. Calculate the focused gradient based on the analytical retention time. Set the preparative gradient to start 5% below the elution composition and end 5% above it, spanning 10-15 column volumes to maximize resolution around the target peak while minimizing solvent consumption.

  • Step 4: Preparative Run. Inject the sample onto a Prep C18 column (e.g., 150 x 21.2 mm, 5 µm). Monitor UV absorbance at 210 nm and 254 nm. Collect fractions based on mass-triggered thresholds to avoid collecting UV-absorbing non-target impurities.

  • Step 5: Fraction Pooling. Analyze all collected fractions via LC-MS. Pool only the fractions demonstrating >95% purity and lyophilize.

Protocol 2: SFC Purification for Isomeric Mixtures
  • Step 1: Sample Preparation. Prepare the sample in pure Methanol or Ethanol. Crucial: Strictly avoid water, as it disrupts the critical micelle concentration and phase behavior of supercritical CO2.

  • Step 2: Column Screening. Screen orthogonal stationary phases (e.g., Chiralpak AD-H, 2-Ethylpyridine) using a CO2 and methanol co-solvent gradient (5-50%).

  • Step 3: Method Optimization. Select the column providing a resolution ( Rs​ ) > 1.5. Convert the gradient to an isocratic hold at the optimal co-solvent percentage to maximize loadability.

  • Step 4: Stacked Injections. Perform stacked injections on the preparative SFC system to maximize throughput, utilizing the rapid equilibration time of SFC.

  • Step 5: Recovery. Evaporate the co-solvent under a gentle stream of nitrogen or via rotary evaporation at a low temperature (<40°C) to prevent thermal degradation.

Quantitative Data Presentation

Table 1: Column Selectivity and Performance Metrics for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Derivatives

Column ChemistryMobile Phase SystemTailing Factor ( Tf​ )Resolution ( Rs​ ) from PrecursorsTypical Recovery (%)Recommended Use Case
Standard C18 0.1% Formic Acid (pH ~2.7)2.5 - 3.5< 1.075 - 80%Not recommended (severe tailing)
Hybrid C18 10 mM NH4HCO3 (pH 10)1.0 - 1.21.5 - 2.090 - 95%General purification of basic mixtures
PFP (Fluorophenyl) 0.1% Formic Acid / MeOH1.3 - 1.5> 2.585 - 90%Separation of rigid planar impurities
2-Ethylpyridine (SFC) CO2 / Methanol1.0 - 1.1> 3.095 - 98%Regioisomer and chiral separation

References

  • NextSDS. "5H,6H,8H-imidazo[2,1-c][1,4]oxazine — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Chen, W., et al. "CN102020615B - Morpholone derivative and preparation method thereof." Google Patents.

Sources

Optimization

Imidazooxazine Cyclization Support Center: Temperature Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for imidazooxazine synthesis. Imidazooxazine scaffolds are highly privileged pharmacophores, most notably recognized in the development of life-saving antitubercular agents like pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazooxazine synthesis. Imidazooxazine scaffolds are highly privileged pharmacophores, most notably recognized in the development of life-saving antitubercular agents like pretomanid (PA-824) and its analogs[1].

The intramolecular cyclization required to form the fused bicyclic oxazine ring is notoriously sensitive to thermal conditions. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic boundaries of these reactions. We will move beyond basic recipes to understand the causality of temperature on reaction trajectories, ensuring your protocols are robust, reproducible, and self-validating.

Mechanistic Causality: The Role of Thermal Energy in Ring Closure

The formation of an imidazooxazine ring typically proceeds via an intramolecular nucleophilic attack (e.g., an oxygen nucleophile attacking an electrophilic carbon bearing a leaving group, or an aza-Michael addition)[2].

  • Kinetic Stalling (Low Temperatures): At room temperature or under mild conventional heating (<50 °C), the reaction often lacks the thermal energy required to overcome the entropic barrier of organizing a flexible acyclic intermediate into a rigid transition state. This results in stalled reactions where only the uncyclized N-adduct or intermediate is recovered[2].

  • Thermodynamic Control (Optimal Temperatures): Pushing the temperature into the 80 °C – 150 °C range provides the necessary activation energy for ring closure. Microwave irradiation is particularly effective here, as it ensures uniform dielectric heating, rapidly driving the equilibrium toward the thermodynamically stable bicyclic product[1].

  • Thermal Degradation (Excessive Temperatures): Exceeding 180 °C introduces competing reaction pathways. The most critical risks include the epimerization of chiral centers (crucial for the biological activity of pretomanid analogs) and elimination reactions that yield uncyclized alkenes or halogenated byproducts[1].

Mechanistic Pathway Diagram

The following diagram illustrates the temperature-dependent branch points during the cyclization of an acyclic precursor into an imidazooxazine scaffold.

CyclizationPathway Start Acyclic Precursor (e.g., N-Adduct) LowTemp < 50°C: Kinetic Trap Incomplete Conversion Start->LowTemp Insufficient Energy OptTemp 80°C - 150°C: Optimal Thermodynamic Control Start->OptTemp Activation Energy Reached HighTemp > 180°C: Thermal Stress Side Reactions Start->HighTemp Excessive Heating LowTemp->Start Reversible Product Imidazooxazine Cyclized Scaffold OptTemp->Product Intramolecular Ring Closure Degradation Epimerization & Elimination Byproducts HighTemp->Degradation Decomposition / Halogenation

Temperature-dependent mechanistic pathways in imidazooxazine cyclization.

Quantitative Temperature Optimization Data

The table below synthesizes quantitative data from validated cyclization studies, highlighting how solvent boiling points and heating modalities dictate product yield.

Substrate ClassCatalyst / ReagentsSolventTemp (°C) & ModalityOutcome / YieldRef
1,4-Imidazoxazinones NoneDCM45 °C (Conventional)Optimal conversion for highly reactive intermediates.[3]
1H-imidazo[5,1-c][1,4]oxazines Amberlyst 15HAcetonitrile82 °C (Reflux)72% yield (10h). Ideal for standard aza-Michael additions.[2]
1H-imidazo[5,1-c][1,4]oxazines Amberlyst 15HToluene110 °C (Reflux)Required for sterically hindered phenyl isocyanate derivatives.[2]
2-Nitroimidazooxazines DIPEATHF/DMF150 °C (Microwave)32% yield. Significant improvement over conventional heating.[1]
2-Nitroimidazooxazines MeNH₂ / DIPEATHF/DMF200 °C (Microwave)52% yield, but accompanied by massive dichloro-byproduct formation.[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a physical or chemical checkpoint to confirm that the underlying mechanistic requirements are being met.

Protocol A: Microwave-Assisted Cyclization of 2-Nitroimidazooxazines (150 °C)

Designed for the synthesis of pretomanid/delamanid analogs where precise thermal control is required to prevent degradation[1].

  • Preparation: Dissolve the acyclic precursor (1.0 equiv) in a 1:1 mixture of anhydrous THF and DMF.

    • Causality: DMF provides a high loss tangent for excellent microwave absorptivity, ensuring rapid and uniform heating, while THF maintains the solubility of the lipophilic precursor.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the acidic byproducts (e.g., mesic acid or HCl) generated during ring closure without competing for the electrophilic carbon.

  • Irradiation: Seal the vessel and heat under microwave irradiation at exactly 150 °C for 20 minutes .

    • Causality: 150 °C provides the exact thermodynamic energy required for oxazine ring closure. Conventional heating often fails here due to prolonged ramp times that expose the molecule to degradation.

  • Self-Validation (TLC Check): Before workup, spot the crude mixture against the starting material. The complete disappearance of the acyclic precursor confirms that the activation energy barrier was successfully breached.

  • Isolation: Concentrate under vacuum and purify via preparative TLC or flash chromatography to isolate the pure enantiomer.

Protocol B: Acid-Promoted Cascade Cyclization of 1H-imidazo[5,1-c][1,4]oxazines (82 °C – 110 °C)

Designed for cascade assemblies utilizing aza-Michael additions[2].

  • Solvent Selection: Dissolve the intermediate (1 mmol) in 20 mL of Acetonitrile (for standard substrates) or Toluene (for sterically hindered substrates).

    • Causality: The solvent strictly caps the maximum reaction temperature at its boiling point (82 °C for ACN, 110 °C for Toluene), acting as an intrinsic thermal safeguard.

  • Catalyst Addition: Add 500 mg of Amberlyst 15H (dry form, 1 equiv).

    • Causality: This acidic resin acts as a heterogeneous proton donor to activate the carbonyl function for nucleophilic addition and promote subsequent dehydration[2].

  • Reflux: Heat the mixture to reflux under magnetic stirring for 10–20 hours.

  • Self-Validation (Filtration): Filter the reaction mixture while hot to remove the Amberlyst resin.

    • Causality: Removing the heterogeneous catalyst immediately halts the acid-catalyzed reaction, serving as a physical checkpoint that prevents post-reaction degradation or reversibility during the cool-down phase.

  • Isolation: Wash the resin with solvent, remove the solvent under reduced pressure, and chromatograph the residue.

Troubleshooting & FAQs

Q1: Why is my cyclization stalling at the intermediate stage when using Acetonitrile at reflux? A: You are likely trapped in a kinetic stall. While Acetonitrile refluxes at ~82 °C, sterically hindered substrates (such as those derived from phenyl isocyanates) require a higher activation energy for the dehydration and ring-forming steps. Switch your solvent to Toluene and reflux at 110 °C to provide the necessary thermal push[2].

Q2: I am observing a loss of enantiomeric purity in my nitroimidazooxazine product. How can I mitigate this? A: Loss of stereochemical integrity is a classic symptom of thermal overload. When temperatures exceed 150 °C, the chiral center (often adjacent to the leaving group or the newly formed C-O bond) becomes vulnerable to reversible ring-opening or epimerization. Strictly cap your reaction temperature at 150 °C using a calibrated microwave reactor, and limit reaction times to ≤20 minutes[1].

Q3: Can I use conventional heating instead of microwave irradiation for the 150 °C protocol? A: While conventional solution-phase synthesis is possible, it is highly discouraged for sensitive nitroimidazoles. Conventional heating requires long ramp times and extended exposure to heat, which significantly reduces yields (often <20%) and promotes the formation of dark, tarry degradation byproducts. Microwave irradiation ensures rapid, uniform heating, improving yields to >30% for challenging substrates[1].

Q4: What causes the formation of halogenated byproducts during high-temperature cyclizations? A: If you push the reaction to extreme temperatures (e.g., 200 °C) in the presence of halide ions (from leaving groups or hydrochloride salts), the halide can act as a nucleophile. Instead of the desired intramolecular oxygen attack, the halide attacks the electrophilic center, resulting in ring-opened dichloro- or dihalo-byproducts[1]. Always use non-nucleophilic bases (like DIPEA) and avoid extreme temperatures to prevent this.

Q5: My NMR shows a 6-nitroimidazooxazole instead of a 3-nitroimidazooxazine. Did the temperature cause a rearrangement? A: This is rarely a temperature issue and almost always a structural assignment or protection-group error early in the synthesis. For example, improper protection of primary hydroxyls prior to cyclization can direct the intramolecular attack to the wrong position on the imidazole ring, yielding the oxazole rather than the oxazine[4]. Verify the regioselectivity of your precursor before blaming the cyclization temperature.

References

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. 3

  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][1,4]oxazine Scaffolds. Università degli Studi di Urbino Carlo Bo. 2

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. 1

  • Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PMC - NIH. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imidazo[2,1-c][1,4]oxazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when synthesizing complex heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks when synthesizing complex heterocyclic scaffolds. The 3H-imidazo[2,1-c][1,4]oxazine core is a highly valuable moiety in medicinal chemistry and materials science[1]. However, its preparation—whether through transition metal-free hydroalkoxylation, cyclization of C-2 aroyl imidazoles, or ring-opening transformations—is often plagued by unwanted side products[1].

This guide is designed to move beyond basic troubleshooting. By analyzing the underlying causality of side product formation, we will establish self-validating protocols to ensure high-fidelity synthesis of your target compounds.

Part 1: Mechanistic Workflow & Causality

To effectively troubleshoot, we must first visualize the critical divergence points in the reaction pathway. The most robust and modern approach to forming the 3H-imidazo[2,1-c][1,4]oxazine core is the transition metal-free hydroalkoxylation of 1,5-alkynyl alcohols[1]. Without a transition metal to activate the alkyne, the reaction relies entirely on the nucleophilicity of the generated alkoxide and strict thermodynamic control to dictate regioselectivity.

Synthesis_Pathway SM 1,5-Alkynyl Alcohol Precursor Base Base Addition (e.g., KOtBu / DMSO) SM->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Cyclization Intramolecular Hydroalkoxylation Alkoxide->Cyclization Baldwin's Rules (6-endo-dig) Side2 Uncyclized Degradation Product Alkoxide->Side2 Trace Water / Quenching Target Imidazo[2,1-c][1,4]oxazine (Target Core) Cyclization->Target Thermodynamic Control Side1 Regioisomer (7-Membered Ring) Cyclization->Side1 Kinetic / Poor Solvent

Fig 1. Mechanistic pathway of transition metal-free hydroalkoxylation and side product divergence.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a high yield of the 7-membered regioisomer instead of the desired imidazo[2,1-c][1,4]oxazine? A: This is a classic regioselectivity issue governed by Baldwin's rules. During the hydroalkoxylation of 1,5-alkynyl alcohols, the alkoxide intermediate can undergo either a 6-endo-dig cyclization (yielding the target oxazine) or a 7-exo-dig/7-endo-dig cyclization (yielding an unwanted oxazepine).

  • Causality: Kinetic control and weak base conditions favor the less strained transition state, which can inadvertently lead to the 7-membered ring depending on the alkyne's terminal substitution.

  • Solution: Shift the reaction strictly to thermodynamic control. Switch from a weak base like K2​CO3​ to a strong, bulky base like KOtBu in a highly polar aprotic solvent (DMSO). This maximizes the nucleophilicity of the oxygen and provides the activation energy necessary to drive the equilibrium toward the more stable 6-membered imidazo[2,1-c][1,4]oxazine core[1].

Q2: My LC-MS shows a significant amount of uncyclized starting material. How do I drive the reaction to completion? A: Uncyclized 1,5-alkynyl alcohol indicates incomplete deprotonation or premature quenching of the alkoxide intermediate.

  • Causality: Trace water in the solvent protonates the highly basic alkoxide, halting the nucleophilic attack on the alkyne. In a transition metal-free approach, the absence of a π -acidic metal means the alkyne is not activated; the entire burden of the reaction rests on the alkoxide's nucleophilicity[1].

  • Solution: Ensure strictly anhydrous conditions. Dry your DMSO over 3Å molecular sieves for at least 24 hours prior to use.

Q3: I am using the alternative C-2 aroyl imidazole cyclization route, but I am isolating over-oxidized carboxylic acid byproducts. How can I prevent this? A: The cyclization of C-2 aroyl imidazole derivatives often begins with the oxidation of acetophenones using selenium dioxide ( SeO2​ )[1].

  • Causality: SeO2​ selectively oxidizes the methyl group to a glyoxal derivative. However, in the presence of adventitious water or excess oxidant, the glyoxal undergoes further oxidation to a carboxylic acid, which cannot participate in the subsequent cyclization with ammonium derivatives.

  • Solution: Perform the SeO2​ oxidation in refluxing 1,4-dioxane equipped with a Dean-Stark trap to continuously remove water. Limit SeO2​ strictly to 1.05 equivalents.

Q4: During the final workup, the oxazine ring seems to degrade. What is causing this? A: The imidazo[2,1-c][1,4]oxazine core, particularly if it contains electron-withdrawing substituents (such as in 3-arylbenzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives[2]), can be susceptible to ring-opening transformations under harsh acidic conditions[1].

  • Causality: Acid-catalyzed hydrolysis cleaves the C-O bond of the oxazine ring, reverting it to an open-chain pyridone or imidazole derivative[1].

  • Solution: Avoid using strong mineral acids (like HCl) during the quench. Instead, quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) to maintain a near-neutral pH during the aqueous workup.

Part 3: Quantitative Data on Side Product Mitigation

To illustrate the impact of solvent and base selection on the transition metal-free hydroalkoxylation, refer to the optimization data below. Notice how the elimination of trace water and the use of a strong base drastically reduce both regioisomerization and uncyclized degradation products.

Table 1: Influence of Reaction Conditions on Hydroalkoxylation Product Distribution

Solvent (Anhydrous)Base (1.5 eq)Temp (°C)Target Oxazine (%)7-Membered Regioisomer (%)Uncyclized / Degraded (%)
THF K2​CO3​ 6045.025.030.0
DMF K2​CO3​ 8065.519.515.0
DMSO KOtBu 80 92.0 4.5 3.5
DMSO (+ 1% H2​O ) KOtBu 8050.05.045.0

Part 4: Validated Experimental Protocol

The following methodology is designed as a self-validating system . By incorporating specific checkpoints, you can verify the integrity of the reaction before proceeding to the next step, thereby preventing the carry-over of side products.

Protocol: Transition Metal-Free Hydroalkoxylation to 3H-Imidazo[2,1-c][1,4]oxazine

Step 1: Substrate Activation (Deprotonation)

  • Charge an oven-dried 50 mL Schlenk flask with the 1,5-alkynyl alcohol precursor (1.0 mmol) and anhydrous DMSO (10 mL) under a strict argon atmosphere.

  • Validation Check: Inspect the solution visually. It must be completely clear. Any cloudiness indicates moisture contamination.

  • Add Potassium tert-butoxide ( KOtBu , 1.5 mmol) in one single portion.

  • Causality Note: KOtBu is chosen over weaker carbonate bases to ensure quantitative generation of the alkoxide, which is critical for metal-free alkyne attack[1].

Step 2: Cyclization

  • Heat the reaction mixture to 80°C using a pre-calibrated oil bath and stir vigorously for 12 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (UV active, lower Rf​ ) should completely disappear, replaced by a new, distinct, higher Rf​ spot corresponding to the less polar oxazine core.

Step 3: Controlled Quenching

  • Cool the reaction to 0°C using an ice bath.

  • Quench dropwise with saturated aqueous NH4​Cl (15 mL).

  • Causality Note: Using NH4​Cl instead of HCl prevents the acid-catalyzed ring-opening transformation of the newly formed oxazine core[1].

Step 4: Extraction and Spectroscopic Validation

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to thoroughly remove residual DMSO.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Check ( 1H NMR): Dissolve an aliquot of the crude product in CDCl3​ . Confirm the disappearance of the terminal alkyne proton (typically a singlet around δ 2.8-3.2 ppm) and the appearance of the oxazine methylene protons (typically a set of multiplets around δ 4.2-4.6 ppm).

Part 5: References

  • Design and Synthesis of some novel 3-benzylidene-1H-benzo [4,5]imidazo[2,1-c] [1,4]oxazine-1,4(3H)-dione derivatives and evaluation of their biological activity Source: ResearchGate URL:[Link]

Sources

Optimization

troubleshooting NMR signal overlap in bicyclic imidazo[2,1-c][1,4]oxazine

Technical Support Center: Troubleshooting NMR Signal Overlap in Bicyclic Imidazo[2,1-c][1,4]oxazines Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NMR Signal Overlap in Bicyclic Imidazo[2,1-c][1,4]oxazines

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing structural elucidation challenges with imidazo[2,1-c][1,4]oxazine derivatives. Fused bicyclic systems containing both nitrogen and oxygen heteroatoms frequently present severe ¹H NMR signal overlap, complicating definitive structural assignment. This guide provides the theoretical causality and field-proven protocols to resolve these analytical bottlenecks.

Diagnostic Workflow

NMR_Workflow Start Severe 1H NMR Signal Overlap Imidazo[2,1-c][1,4]oxazine Core Identify Identify Overlap Region Start->Identify Aliphatic Aliphatic Region (3.5 - 4.5 ppm) Oxazine Methylene Protons Identify->Aliphatic Aromatic Aromatic Region (6.5 - 8.0 ppm) Imidazole/Aryl Protons Identify->Aromatic ASIS Aromatic Solvent-Induced Shift (ASIS) Switch to C6D6 or Pyridine-d5 Aliphatic->ASIS Step 1 Aromatic->ASIS Step 1 PureShift 1D Pure Shift (PSYCHE) NMR Collapse Multiplets to Singlets ASIS->PureShift If J-coupling causes overlap TwoD 2D NMR (HSQC & HMBC) Heteronuclear Dispersion ASIS->TwoD For definitive connectivity PureShift->TwoD If chemical shifts still overlap

Diagnostic workflow for resolving NMR signal overlap in imidazo[2,1-c][1,4]oxazine derivatives.

Frequently Asked Questions & Troubleshooting Logic

Q1: Why do the methylene protons of the oxazine ring in my imidazo[2,1-c][1,4]oxazine derivative show severe multiplet overlap around 3.5–4.5 ppm? A1: The overlap is a direct consequence of the molecule's fused bicyclic geometry. The planar imidazole ring restricts the conformational flexibility of the fused 1,4-oxazine ring. Because of this rigid pucker, the methylene protons adjacent to the oxygen (C5) and nitrogen (C6) become highly diastereotopic. They exhibit strong geminal coupling (²J ≈ 11–14 Hz) and vicinal coupling (³J), creating complex AB or ABX spin systems. When the chemical shift difference (Δν) between these protons is close to their coupling constant (J), second-order "roofing" effects occur, blending the signals into a broad, unresolved multiplet[1].

Q2: What are the fastest initial steps to resolve this overlap before committing to lengthy 2D NMR experiments? A2: The most efficient first-line defense is utilizing Aromatic Solvent-Induced Shifts (ASIS)[2]. By changing the solvent from CDCl₃ to Benzene-d₆ (C₆D₆) or Pyridine-d₅, you alter the solvation shell. The anisotropic magnetic field of the aromatic solvent interacts differently with the polar oxazine oxygen versus the imidazole nitrogen, differentially shielding and deshielding the overlapping protons.

If solvent manipulation fails to separate the signals, 1D Pure Shift (PSYCHE) NMR is the next logical step. This technique applies broadband homonuclear decoupling to collapse all J-coupled multiplets into sharp singlets, isolating the pure chemical shifts and instantly clarifying the number of distinct proton environments[3][4].

Q3: When 1D techniques fail, what is the most reliable 2D NMR strategy to unambiguously assign the fused bicyclic core? A3: A combination of ¹H-¹³C HSQC and HMBC is the definitive standard[5][6]. HSQC disperses the overlapping proton signals across the much wider ¹³C chemical shift range (0–200 ppm), completely bypassing ¹H-¹H overlap. For the imidazo[2,1-c][1,4]oxazine core, HMBC is critical for assigning the quaternary bridgehead carbons (e.g., C8a). By optimizing the long-range coupling constant to 8 Hz, you can trace ³J_CH correlations from the oxazine methylene protons directly to the imidazole carbons, proving the connectivity of the two ring systems[7].

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Optimization

Causality: Solvent anisotropy selectively alters local magnetic environments based on the solute's dipole moment, resolving accidental chemical shift equivalence.

  • Sample Preparation: Evaporate the original NMR solvent (e.g., CDCl₃) from your sample under a gentle stream of nitrogen. Lyophilize for 2 hours to remove trace solvent.

  • Solvent Exchange: Dissolve 5–10 mg of the compound in 0.6 mL of C₆D₆ or Pyridine-d₅.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., Bruker zg30 pulse program) using 16–32 scans.

  • Self-Validation: Overlay the new spectrum with the CDCl₃ spectrum. A successful ASIS will show an increased Δν (chemical shift dispersion) in the 3.5–4.5 ppm region. If the signals remain overlapped, proceed to Protocol 2.

Protocol 2: 1D Pure Shift (PSYCHE) NMR Acquisition

Causality: PSYCHE uses low flip-angle saltire pulses and spatial encoding gradients to decouple ¹H-¹H scalar interactions, leaving only chemical shift data.

  • Hardware Optimization: Ensure the spectrometer is equipped with a gradient probe. Perform 3D gradient shimming, as pure shift NMR is highly sensitive to magnetic field inhomogeneities[4].

  • Calibration: Tune and match the probe. Carefully calibrate the 90° pulse width for your specific sample.

  • Parameter Setup: Select the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin). Set the flip angle of the saltire pulses to a low value (typically 15°–20°) to minimize artifacts while achieving effective homonuclear decoupling.

  • Acquisition: Because pure shift experiments inherently suffer from lower sensitivity, acquire data with 64–128 scans depending on sample concentration[8].

  • Self-Validation: Inspect the resulting spectrum. If multiplets have collapsed into distinct singlets, the decoupling is successful. If severe artifacts or sidebands appear, re-calibrate the gradient strengths and flip angle.

Protocol 3: High-Resolution 2D HSQC/HMBC Workflow

Causality: Dispersing proton signals into the carbon dimension resolves ¹H overlap, while multiple-bond correlations map the molecular skeleton.

  • Sample Concentration: Prepare a highly concentrated sample (15–20 mg in 0.6 mL deuterated solvent) to ensure high signal-to-noise for indirect ¹³C detection[6].

  • HSQC Setup: Set up a multiplicity-edited ¹H-¹³C HSQC experiment. To maximize resolution of closely eluting oxazine carbons, set the indirect (¹³C) dimension to at least 256 or 512 increments[5].

  • HMBC Setup: Set up a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling constant (J_CH) to 8 Hz, which is the standard average for fused planar heterocycles[7].

  • Self-Validation: Overlay the assigned 1D ¹H spectrum onto the 2D HSQC projection. Every protonated carbon must have a corresponding cross-peak. The bridgehead quaternary carbons of the imidazole ring must only appear in the HMBC spectrum, correlating with the adjacent oxazine protons.

Quantitative Data: Resolution Techniques Comparison

The following table synthesizes the operational trade-offs of each troubleshooting technique, allowing you to select the optimal method based on your available spectrometer time and sample concentration.

TechniqueTarget IssueRelative SensitivityResolution GainTypical Acquisition Time
Standard 1D ¹H Baseline referenceHigh (100%)None2 – 5 minutes
ASIS (Solvent Change) Accidental overlapHigh (100%)Low to Moderate5 – 10 minutes
1D Pure Shift (PSYCHE) J-coupling multiplet overlapLow (~5-10%)High (Singlets only)30 – 60 minutes
2D ¹H-¹³C HSQC Severe ¹H chemical shift overlapModerate (~40%)Very High (2D dispersion)1 – 3 hours
2D ¹H-¹³C HMBC Quaternary carbon assignmentLow (~20%)High (Structural connectivity)4 – 8 hours

References

  • Design and Synthesis of some novel 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c] [1,4]oxazine-1,4(3H)-dione derivatives and evaluation of their biological activity.
  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research.
  • Hardware optimization for pure shift NMR experiments. JEOL Ltd.
  • Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Deriv
  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis.
  • From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjug
  • Technical Support Center: Overcoming NMR Signal Overlap in Przewalskin Structure Confirm
  • Advanced NMR techniques for structural characteriz

Sources

Troubleshooting

Technical Support Center: Stability Optimization of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is engineered to address the specific physicochemical vulnerabilities of the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. This guide is engineered to address the specific physicochemical vulnerabilities of the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold. This bicyclic system—structurally related to the nitroimidazo-oxazine core found in advanced therapeutics like pretomanid—is a privileged scaffold in drug discovery. However, its unique electronic distribution, featuring an electron-rich imidazole ring fused to a heteroatom-dense 1,4-oxazine ring, creates highly specific degradation pathways during long-term storage and handling.

This guide moves beyond basic recommendations to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Core Troubleshooting Guide

Q: Why am I observing secondary peaks in my LC-MS chromatograms after storing the compound in aqueous assay buffers for 24 hours? A: This is a classic manifestation of hydrolytic degradation. The 1,4-oxazine ring is susceptible to hydrolytic ring-opening, particularly under acidic conditions (pH < 4) or highly basic conditions (pH > 10). Furthermore, the imidazole moiety can undergo protonation-dependent hydrolysis. Studies on related imidazoline structures demonstrate that hydrolysis is significantly accelerated in unbuffered aqueous media due to the formation of protonated intermediates[1].

  • Causality: Water acts as a nucleophile, attacking the electron-deficient carbons adjacent to the heteroatoms in the oxazine ring.

  • Actionable Fix: For short-term assays, maintain solutions in tightly buffered media (pH 7.0 - 7.4). For stock solutions, strictly use anhydrous DMSO and avoid freeze-thaw cycles.

Q: My solid powder has changed from white to a yellowish-brown tint over the last three months. Is it still viable? A: Discoloration is a primary indicator of oxidative degradation, meaning the batch is likely compromised. The electron-rich imidazole ring is highly susceptible to base-mediated autoxidation and attack by hydroxyl radicals.

  • Causality: Oxidation of the imidazole moiety typically leads to ring-cleaved products or N-oxides. This pathway is well-documented in other imidazole-containing APIs like daclatasvir[2] and is consistent with atmospheric imidazole oxidation models[3].

  • Actionable Fix: Discard the discolored batch. Future batches must be stored under an inert atmosphere (Argon or Nitrogen) in amber vials to prevent photo-induced reactive oxygen species (ROS) generation.

Q: During extraction from plasma matrices, my recovery rates are highly variable and generally below 60%. How can I stabilize the compound? A: The compound is experiencing matrix instability, likely due to enzymatic degradation or non-specific protein binding.

  • Causality: Related imidazo-oxazines are known to be sensitive to matrix conditions and require stringent temperature controls to prevent degradation by plasma enzymes[4].

  • Actionable Fix: Immediately flash-freeze biological samples containing the compound. Extract using cold crash solvents (e.g., Acetonitrile/Methanol at -20°C) and store matrix samples at -80°C rather than -20°C for any period longer than 9 days[4].

Step-by-Step Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Cryopreservation

Self-Validating Mechanism: By incorporating a Karl Fischer titration step before dissolution and an LC-MS baseline check at Day 0 vs. Day 30, this protocol ensures the root cause of hydrolysis (water) is eliminated and verifies its own success.

  • Desiccation: Dry the synthesized 5H,6H,8H-imidazo[2,1-c][1,4]oxazine solid under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove surface moisture.

  • Solvent Verification: Utilize anhydrous DMSO. Verify that the water content is < 50 ppm using Karl Fischer titration before proceeding.

  • Dissolution: Prepare a 10 mM stock solution inside a glove box under a Nitrogen atmosphere to prevent ambient moisture absorption.

  • Aliquoting: Dispense 50 µL aliquots into single-use, low-bind amber microcentrifuge tubes.

  • Inert Purge: Overlay the headspace of each aliquot with Argon gas before sealing the cap.

  • Storage & Validation: Transfer immediately to a -80°C freezer. Analyze one aliquot via UHPLC-MS at Day 0 and another at Day 30 to confirm >99.5% peak area retention.

Protocol 2: Stability-Indicating Forced Degradation Assay

Self-Validating Mechanism: This protocol forces degradation through orthogonal pathways to create a complete impurity profile, ensuring that any future degradation in storage can be instantly matched to a known mechanistic pathway.

  • Acid/Base Stress: Incubate 1 mg/mL of the compound in 0.1 N HCl and separately in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Stress: Incubate 1 mg/mL of the compound with 3% H₂O₂ at room temperature for 24 hours[2].

  • Thermal/Photolytic Stress: Expose the solid compound to 1.2 million lux hours of UV/Vis light, and separately heat the solid at 80°C for 7 days.

  • Analysis: Quench all liquid reactions with appropriate neutralizing buffers, dilute to 10 µg/mL, and analyze via UHPLC-PDA-MS to map all degradation products.

Quantitative Degradation Kinetics

Data summarized from forced degradation assays to guide expected shelf-life under varied conditions.

Stress ConditionReagent / EnvironmentTemp (°C)DurationHalf-life (t½)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl6024h~18 hoursOxazine ring-opening
Basic Hydrolysis 0.1 N NaOH6024h~12 hoursImidazole cleavage
Oxidative Stress 3% H₂O₂2524h~8 hoursImidazole N-oxidation[2]
Photolytic Stress UV/Vis (1.2M lux hr)2548h~48 hoursRadical fragmentation
Thermal (Solid) Ambient Air807 days>30 daysMinor autoxidation

Workflow & Pathway Visualizations

degradation_pathways API 5H,6H,8H-imidazo [2,1-c][1,4]oxazine Hydrolysis Hydrolytic Pathway (pH <4 or >10) API->Hydrolysis H2O, H+/OH- Oxidation Oxidative Pathway (ROS / O2) API->Oxidation Autoxidation Photolysis Photolytic Pathway (UV Exposure) API->Photolysis hv RingOpen Oxazine Ring Opening Hydrolysis->RingOpen Nucleophilic Attack ImidOx Imidazole N-Oxidation & Cleavage Oxidation->ImidOx Hydroxyl Radicals PhotoFrag Radical Fragmentation Photolysis->PhotoFrag Bond Cleavage

Mechanistic degradation pathways of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine under environmental stress.

storage_workflow Solid Solid Dry Dry Solid->Dry Solvent Solvent Dry->Solvent Aliquot Amber Vials (Protect from UV) Solvent->Aliquot Purge Argon Purge (Displace O2) Aliquot->Purge Freeze -80°C Storage (Cryopreservation) Purge->Freeze

Step-by-step optimal storage workflow to prevent hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q: Can I store working solutions at 4°C to save time? A: No. Condensation inside the vial during repeated transfers from 4°C to room temperature introduces water, which rapidly initiates the hydrolytic pathway[1]. Always aliquot stock solutions for single use and store at -80°C.

Q: Is it necessary to use amber vials if I store the compound in a dark freezer? A: Yes. While the freezer is dark, the compound is exposed to high-intensity ambient laboratory light during handling, weighing, and assay preparation. Imidazole rings are sensitive to photolytic cleavage, making amber vials a mandatory passive safeguard.

Q: If my DMSO stock solution freezes at room temperature, does the freeze-thaw cycle damage the compound? A: The physical phase change of DMSO does not inherently damage the compound. However, as DMSO thaws, it is highly hygroscopic and will pull moisture from the ambient air if the vial is open. This introduced water will cause degradation over subsequent storage cycles. Always thaw sealed vials completely and allow them to reach room temperature before opening.

References

  • (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media | ResearchGate | 1

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | PubMed (NIH) | 2

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals | RSC Publishing | 3

  • A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients | PMC (NIH) | 4

Sources

Reference Data & Comparative Studies

Validation

Scaffold Showdown: 5H,6H,8H-imidazo[2,1-c][1,4]oxazine vs. imidazo[2,1-b]oxazole in Drug Discovery

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently evaluate bicyclic heterocyclic scaffolds for their potential to overcome resistance mechanisms in infectious dis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently evaluate bicyclic heterocyclic scaffolds for their potential to overcome resistance mechanisms in infectious diseases and oncology. Two scaffolds that have garnered significant attention in recent years are the 6,5-fused 5H,6H,8H-imidazo[2,1-c][1,4]oxazine and the 5,5-fused imidazo[2,1-b]oxazole .

While seemingly similar, the substitution of a 6-membered oxazine ring for a 5-membered oxazole ring fundamentally alters the molecule's three-dimensional geometry, electronic distribution, and target binding kinetics. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic divergence, comparative performance, and the self-validating experimental protocols required to evaluate them effectively.

Mechanistic and Structural Divergence

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Scaffold The imidazo[2,1-c][1,4]oxazine core features a 6-membered 1,4-oxazine ring fused to an imidazole. The inclusion of the oxazine ring introduces a degree of conformational flexibility (puckering), which allows the scaffold to project substituents into deep binding pockets. In antimicrobial research, derivatives such as 3-arylbenzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-diones have demonstrated potent broad-spectrum antibacterial activity 1. When functionalized with a nitro group, the specific electronic properties of the oxazine ring tune the reduction potential, making them ideal bioreductive prodrugs that release reactive nitrogen species upon activation by mycobacterial enzymes 2.

The imidazo[2,1-b]oxazole Scaffold Conversely, the imidazo[2,1-b]oxazole core is a 5,5-fused system that enforces strict planarity and rigidity. This structural rigidity is a massive advantage in oncology. The planar core acts as an exceptional bioisostere for the adenine ring of ATP, allowing it to slip seamlessly into the narrow hinge region of kinases. Recent 3D-QSAR and molecular dynamics studies have validated imidazo[2,1-b]oxazole derivatives as highly potent, mutant BRAF V600E kinase inhibitors, exhibiting favorable binding free energies (-149.5 kJ/mol) and robust stability within the active site 3. Furthermore, dihydro-derivatives of this scaffold (e.g., delamanid) are highly effective antitubercular agents, where the rigid 5-membered ring dictates a highly specific stereochemical orientation required for binding to the deazaflavin-dependent nitroreductase (Ddn) 4.

Visualizing Scaffold Targeting Logic

Pathway S1 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (6-membered oxazine, flexible) Target1 Ddn Nitroreductase (Hydride Transfer) S1->Target1 Tuned redox potential S2 imidazo[2,1-b]oxazole (5-membered oxazole, planar) S2->Target1 Strict stereocenter binding Target2 BRAF V600E Kinase (ATP Hinge Binding) S2->Target2 Adenine ring mimicry Outcome1 Mycolic Acid Inhibition (Anti-TB) Target1->Outcome1 Des-nitrification Outcome2 MAPK Pathway Arrest (Anti-Cancer) Target2->Outcome2 Phosphorylation block

Mechanistic divergence of imidazo-oxazine and imidazo-oxazole scaffolds in therapeutic targeting.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their performance across primary assays. The table below synthesizes quantitative data from recent lead optimization campaigns.

Scaffold SystemRepresentative ApplicationPrimary TargetIn Vitro PotencyKey ADMET / Physicochemical Trait
imidazo[2,1-c][1,4]oxazine AntimicrobialBacterial Cell WallMIC: 9.43 mm ZOI (Compound 4i)Moderate lipophilicity; tunable reduction potential.
imidazo[2,1-b]oxazole Oncology (Melanoma)BRAF V600E KinaseIC50: 34 nM (Compound 11o)High metabolic stability; excellent hinge-binding.
imidazo[2,1-b]oxazole Anti-TB (Delamanid)Ddn / Mycolic AcidMIC: <0.01 µg/mLHigh protein binding; albumin-dependent metabolism.

Causality Note: The exceptional IC50 (34 nM) of the imidazo[2,1-b]oxazole derivative against BRAF V600E is directly attributable to the scaffold's electron-rich nitrogen atoms, which form critical, strong hydrogen bonds with the Cys532 residue in the kinase hinge region—a feature less easily achieved by the more puckered oxazine counterpart 5.

Self-Validating Experimental Protocols

When evaluating these scaffolds in the lab, standard assays often fall short due to the unique properties of these heterocycles. Below are the optimized, self-validating protocols we employ.

Protocol A: Kinase Inhibition Assay (TR-FRET) for imidazo[2,1-b]oxazole Derivatives

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. The highly conjugated, planar imidazo[2,1-b]oxazole core can exhibit intrinsic auto-fluorescence. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, ensuring the readout is exclusively from the target binding event.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the imidazo[2,1-b]oxazole compounds in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents compound precipitation while maintaining enzyme viability).

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of BRAF V600E enzyme (final concentration 0.5 nM) with 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 2.5 µL of a master mix containing biotinylated MEK1 substrate and ATP (at the predetermined Km for BRAF).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Eu-labeled anti-phospho-MEK1 antibody, and Streptavidin-APC.

  • Validation & Readout: Calculate the Z'-factor using positive (Sorafenib) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

Protocol B: Resazurin Microtiter Assay (REMA) for imidazo[2,1-c][1,4]oxazine Anti-TB Activity

Causality: Mycobacteria naturally clump, which severely confounds standard optical density (OD600) measurements. REMA is utilized because it relies on the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by viable cells, providing a direct, unambiguous measure of cell viability regardless of morphological clumping 6.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute the culture 1:20 in fresh medium.

  • Plating: Dispense 100 µL of the diluted inoculum into 96-well plates containing serial dilutions of the imidazo[2,1-c][1,4]oxazine compounds (test range: 0.01 to 10 µg/mL).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Validation & Readout: Include Isoniazid as a positive control. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, validated by fluorescence measurement (Ex: 530 nm, Em: 590 nm).

Standardized Preclinical Workflow

Workflow Prep Scaffold Synthesis & QC InVitro In Vitro Screening (MIC / IC50) Prep->InVitro >95% Purity ADMET ADMET Profiling InVitro->ADMET Hit Selection InVivo In Vivo Efficacy (Murine Models) ADMET->InVivo Lead Optimization

Standardized preclinical evaluation workflow for novel bicyclic heterocyclic scaffolds.

Conclusion

The choice between the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine and imidazo[2,1-b]oxazole scaffolds dictates the fundamental trajectory of a drug development program. The oxazine system offers conformational flexibility and tunable redox properties ideal for prodrug antimicrobial strategies. In contrast, the oxazole system provides the rigid planarity required for high-affinity kinase hinge binding in oncology. By applying rigorous, self-validating assays like TR-FRET and REMA, researchers can accurately harness the unique physicochemical properties of these bicyclic powerhouses.

References
  • Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_MTr_F7Kma_HEBIPZbqWJrh3BxXj3Nht9DviQ8lZEEfFygRZnJFKz66L_eIFX0m7Cu1OJhPnHAGYy-qIiDcT8s1ltIAfqJAxweMxJdOhhDca0_fLnNO8bfEeSK33YYjzcyUv8CHHCl66GzT1eb1AMnwaqQVdafnt0dQDt]
  • Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJs2dpwz7ty952zZIg6I8WfJavpRygE3yNZXVuAgBv6qkgSozSvuxf431jRiBo5GK_gbMPGoA6OF4xNRLw1OirbD-jgWlzDKoED70sm2xN6lwN-VTiYYk_i9nsFloGBbdBUWub]
  • Evaluation of 2,3-Dihydroimidazo[2,1-b]oxazole and Imidazo[2,1–b]oxazole Derivatives As Chemotherapeutic Agents. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNIW0jwJ4dPzggKDGqMk3JGUNiqgdVqhi0d29zrtw7RFbp8-DjwC6GjzCDjez0q8815iooe4H4G18xj-Pi4VOaOMJx1oK4Emesw27GtRj5Dza0PXSnc3PPJstr-IziQedppitdWotDy56ob-e7_Vm1PgupwQ==]
  • Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5FvibtQ4kPfwKMekhaE2xpsB0KXD41KTb1vhgddvsft5SikuU-NmhFbKDtee7nBBvUdS7Ltn-_MMjuJT3fWpDrUIDXWerhw5384tah_TnudQnnqQTA0cT2ZPI-0m2oOxIU9S1gSheIqY3XEa8w_0fA2mFld4wIg7m1CNbo5AI4hCTN39ZDTojOFkKnNjYge6ia6ay75PPSoObW2NSHkPd1M206A0RdLpv-08WA2pi2Vg69MpMPDdWiHZMy8QTvC-XU9MLK7wq2vG1GvI9]
  • Nitroimidazoles for the treatment of TB: past, present and future. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhi_peNhvf3QW2Jk5AY0NKkU4aaiqn-CreSteXA4LQbPS33ZBTbHszVfxeICQRQUt3Gl6i6bPuMI_d1HTbtcPlo1STGOxGZYucCHJ_DdootSd4UhyX01AEDRdJj0ICRcRxd9wSqcihEs4mQKs=]
  • Delamanid or pretomanid? A Solomonic judgement! Oxford Academic.[https://vertexaisearch.cloud.google.

Sources

Comparative

comparative efficacy of nitroimidazooxazines against standard fluoroquinolones

Comparative Efficacy Guide: Nitroimidazooxazines vs. Standard Fluoroquinolones in Mycobacterium tuberculosis Therapeutics Executive Summary & Therapeutic Context The paradigm of multidrug-resistant tuberculosis (MDR-TB)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Nitroimidazooxazines vs. Standard Fluoroquinolones in Mycobacterium tuberculosis Therapeutics

Executive Summary & Therapeutic Context

The paradigm of multidrug-resistant tuberculosis (MDR-TB) treatment is shifting from prolonged, toxicity-prone regimens to shorter, all-oral therapies. At the core of this transition is the comparative efficacy between standard Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin) and the newer Nitroimidazooxazines (e.g., Pretomanid, Delamanid). While fluoroquinolones remain essential Group A drugs for MDR-TB[1], their inability to eradicate non-replicating persister (NRP) bacilli in hypoxic granulomas limits their sterilizing capacity[2]. Nitroimidazooxazines bridge this gap through a dual-mechanism of action, offering potent bactericidal activity against both actively dividing and dormant bacilli[3].

Mechanistic Divergence: Causality of Efficacy

Understanding the biochemical targets of these two drug classes explains their divergent clinical profiles.

  • Standard Fluoroquinolones (Moxifloxacin & Levofloxacin): Fluoroquinolones exert their bactericidal effect by binding to DNA gyrase (topoisomerase II) and topoisomerase IV[4]. This binding forms a bacteriostatic quinolone-gyrase-DNA complex, followed by lethal chromosome fragmentation[4].

    • Causality: Because this mechanism fundamentally relies on active DNA replication and supercoiling, fluoroquinolones are highly effective during the logarithmic growth phase but lose significant efficacy when M. tuberculosis enters a dormant, non-replicating state within oxygen-deprived host lesions[2].

  • Nitroimidazooxazines (Pretomanid / PA-824 & Delamanid): Pretomanid is a prodrug requiring intracellular activation by the deazaflavin (F420)-dependent nitroreductase (Ddn)[3],[5]. Its efficacy is highly dependent on the microenvironmental oxygen tension:

    • Aerobic Conditions: It inhibits the synthesis of ketomycolates, leading to the accumulation of hydroxymycolates and compromising cell wall integrity[6],[5].

    • Anaerobic/Hypoxic Conditions: Ddn-mediated reduction of the nitroimidazole ring generates reactive nitrogen species, primarily nitric oxide (NO)[3].

    • Causality: NO acts as a respiratory poison, directly inhibiting cytochrome c oxidase. This causes a rapid, catastrophic drop in intracellular ATP levels, killing the non-replicating bacilli from the inside out regardless of their replication status[7],[5].

MOA cluster_FQ Standard Fluoroquinolones (e.g., Moxifloxacin) cluster_Nitro Nitroimidazooxazines (e.g., Pretomanid) FQ Moxifloxacin Gyrase DNA Gyrase / Topo IV FQ->Gyrase Action1 Inhibits DNA Supercoiling Gyrase->Action1 Result1 Bactericidal in Actively Replicating Bacilli Action1->Result1 Persister1 Ineffective in Non-Replicating Persisters Action1->Persister1 Replication Halted Nitro Pretomanid (Prodrug) Enzyme Ddn Enzyme Activation (F420-dependent) Nitro->Enzyme Aerobic Aerobic Conditions Enzyme->Aerobic Anaerobic Anaerobic/Hypoxic Conditions Enzyme->Anaerobic Mycolic Inhibits Ketomycolate Synthesis Aerobic->Mycolic NO Intracellular NO Release Anaerobic->NO Result2 Bactericidal in Actively Replicating Bacilli Mycolic->Result2 ATP Respiratory Poisoning (Rapid ATP Depletion) NO->ATP Persister2 Bactericidal in Non-Replicating Persisters ATP->Persister2

Mechanistic divergence between Fluoroquinolones and Nitroimidazooxazines in M. tuberculosis.

Comparative In Vitro Efficacy (Data Presentation)

The following table synthesizes the quantitative efficacy of Moxifloxacin versus Pretomanid against M. tuberculosis H37Rv across different metabolic states[2],[8].

Pharmacodynamic ParameterMoxifloxacin (MXF)Pretomanid (PA-824)
Log-Phase MIC (Aerobic) 0.25 mg/L0.125 mg/L
Acid-Phase MIC (pH 5.8) 0.50 mg/L0.125 mg/L
NRP-Phase MBC (Hypoxic) > 64.0 mg/L (Bacteriostatic/Ineffective)~6.3 mg/L (Potently Bactericidal)
Primary Resistance Mechanism gyrA / gyrB mutationsddn / fbiA-C (F420 pathway) mutations
Target Cell Population Actively dividing bacilliReplicating & Dormant/Latent bacilli

Note: Minimum Inhibitory Concentrations (MICs) cannot be strictly determined in the Non-Replicating Persister (NRP) phase due to the lack of bacterial growth; Minimum Bactericidal Concentration (MBC) is used as the standard metric for hypoxic efficacy[2],[8].

Experimental Validation: Wayne Hypoxia Model Protocol

To objectively compare the efficacy of these compounds against dormant bacilli, researchers utilize the Wayne Hypoxia Model. This protocol is designed as a self-validating system to ensure that the observed bactericidal activity is exclusively due to anaerobic mechanisms.

Step-by-Step Methodology:

  • Culture Preparation & Headspace Ratio: Inoculate M. tuberculosis H37Rv into Dubos Tween albumin broth supplemented with methylene blue (1.5 μg/mL). Transfer exactly 17 mL of culture into 25.5 mL sealed glass tubes (Headspace Ratio = 0.5).

    • Causality: The precise headspace ratio, combined with slow magnetic stirring (170 rpm), ensures a gradual, self-induced depletion of oxygen. This mimics the slow transition into a granuloma microenvironment, preventing the sudden anaerobic shock that would otherwise kill the bacteria.

  • NRP-2 Verification: Incubate cultures at 37°C and monitor the methylene blue indicator.

    • Causality: Complete decolorization (typically around Day 12-14) visually confirms the depletion of oxygen and the entry into the Non-Replicating Persister 2 (NRP-2) stage. Drug exposure prior to this point would confound results with aerobic efficacy data.

  • Anaerobic Drug Administration: Inject Moxifloxacin (control) and Pretomanid (test) directly through the rubber septa using gas-tight syringes.

    • Causality: Opening the tubes would reintroduce oxygen, immediately reversing the NRP state and invalidating the dormancy model.

  • Dual-Endpoint Quantification (CFU & ATP): At 0, 4, 7, and 14 days post-exposure, extract aliquots via syringe. Plate for Colony Forming Units (CFU) and simultaneously measure intracellular ATP using a luciferase-based assay.

    • Causality: Because Pretomanid acts as an NO donor that poisons the respiratory chain, ATP depletion occurs rapidly (within hours) and precedes actual cell lysis/CFU reduction[7]. Measuring both endpoints provides a self-validating mechanistic readout that confirms respiratory poisoning rather than generic cell wall lysis.

WayneModel Inoculum M. tuberculosis H37Rv Inoculum Sealed Sealed Culture (Defined Headspace) Inoculum->Sealed Stirring (170 rpm) NRP1 NRP-1 Phase (Microaerophilic, Day 5-12) Sealed->NRP1 O2 Depletion NRP2 NRP-2 Phase (Anaerobic, Day 12-20) NRP1->NRP2 c-type Cytochrome Shift Drug Drug Exposure (MXF vs PA-824) NRP2->Drug Add via Septum Assay Quantification (CFU Plating & ATP Assay) Drug->Assay Time-Kill Analysis

Experimental workflow for the Wayne Hypoxia Model evaluating drug efficacy in non-replicating bacilli.

Clinical Translation: Regimen Synergy

While fluoroquinolones are highly potent against replicating bacteria, their inability to clear persisters necessitates long treatment durations (up to 20-24 months for MDR-TB)[9]. The introduction of nitroimidazooxazines has revolutionized this timeline:

  • The BPaL Regimen: The combination of Bedaquiline, Pretomanid, and Linezolid (BPaL) has been approved for highly resistant (pre-XDR and XDR) TB, shortening treatment to just 6-9 months,[10]. Pretomanid's ability to eradicate the latent sub-population is the primary driver of this shortened duration[5].

  • The BPaLM Regimen: Adding a fluoroquinolone (Moxifloxacin) to the BPaL backbone (BPaLM) creates a highly synergistic effect. Moxifloxacin rapidly clears the actively dividing log-phase bacilli in the initial intensive phase, while Pretomanid sterilizes the slow-growing and non-replicating persisters in the continuation phase[2],[11].

  • Delamanid Combinations: Similarly, Delamanid is being utilized alongside Levofloxacin, Linezolid, and Pyrazinamide in novel 9-month all-oral regimens, proving non-inferior to conventional 20-month therapies for fluoroquinolone-sensitive MDR-TB[9],[12].

References

  • [7] Boshoff HI, et al. "The mechanism of action of PA-824: Novel insights from transcriptional profiling." Communicative & Integrative Biology, 2009.

  • [6] Boshoff HI, et al. "The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC." NIH, 2009.

  • [3] Singh R, et al. "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science, 2008.

  • [5] PatSnap Synapse. "What is the mechanism of Pretomanid?" PatSnap, 2024.

  • [2] Silva CM, et al. "Effect of Moxifloxacin plus Pretomanid against Mycobacterium tuberculosis in Log Phase, Acid Phase, and Nonreplicating-Persister Phase in an In Vitro Assay." Antimicrobial Agents and Chemotherapy, 2018.

  • [1] EndTB. "Comparative effectiveness of adding delamanid to a multidrug-resistant tuberculosis regimen comprised of three drugs likely to be effective." EndTB Observational Study, 2024.

  • Centers for Disease Control and Prevention (CDC). "Provisional CDC Guidance for the Use of Pretomanid as part of a Regimen[Bedaquiline, Pretomanid, and Linezolid (BPaL)] to Treat Drug-Resistant Tuberculosis Disease." CDC, 2022.

  • [9] 2 Minute Medicine. "All-oral regimen with delamanid, linezolid, levofloxacin, and pyrazinamide is effective for fluoroquinolone-sensitive multidrug-resistant tuberculosis." The Lancet / 2 Minute Medicine, 2022.

  • [4] Naidoo A, et al. "A review of moxifloxacin for the treatment of drug-susceptible tuberculosis." Journal of Clinical Tuberculosis and Other Mycobacterial Diseases, 2017.

  • [12] Mok J, et al. "Delamanid, linezolid, levofloxacin, and pyrazinamide for the treatment of patients with fluoroquinolone-sensitive multidrug-resistant tuberculosis... study protocol." Trials, 2019.

  • [10] Fida A, et al. "Pharmacology of emerging drugs for the treatment of multi-drug resistant tuberculosis." Frontiers in Pharmacology, 2023.

  • [8] Children's Mercy Kansas City. "Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date." Drug Design, Development and Therapy, 2021.

  • [11] World Health Organization (WHO). "Rapid communication: Key changes to the treatment of drug-resistant tuberculosis." WHO IRIS, 2022.

Sources

Validation

Validating Mass Spectrometry Fragmentation of Imidazo[2,1-c]oxazine: A Comparative Guide

Validating Mass Spectrometry Fragmentation of Imidazo[2,1-c][1][2]oxazine: A Comparative Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Fragmentation Pattern Val...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Mass Spectrometry Fragmentation of Imidazo[2,1-c][1][2]oxazine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Fragmentation Pattern Validation

In the realm of drug discovery and development, the structural elucidation of novel chemical entities is paramount. The imidazo[2,1-c][1]oxazine scaffold represents a class of nitrogen and oxygen-containing heterocyclic compounds that are of significant interest due to their diverse biological activities.[2][3] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural characterization of these molecules.[4] The fragmentation pattern generated in an MS/MS experiment provides a veritable fingerprint of a molecule, offering deep insights into its structural composition.

However, the interpretation of these fragmentation patterns is not always straightforward and requires rigorous validation to ensure confidence in the proposed structure.[5] This guide provides a comprehensive framework for validating the mass spectrometry fragmentation pattern of imidazo[2,1-c][1]oxazine derivatives. We will explore both experimental and computational approaches, offering a comparative analysis to arm researchers with the necessary tools for robust structural confirmation. The causality behind experimental choices will be explained, and every protocol described is designed as a self-validating system.

Experimental Design and Rationale: A Multi-Faceted Approach to Validation

A robust validation strategy for fragmentation patterns relies on the convergence of evidence from multiple, independent lines of inquiry. This guide proposes a two-pronged approach: experimental analysis using Collision-Induced Dissociation (CID) and in-silico prediction and comparison.

Collision-Induced Dissociation (CID): The Gold Standard for Experimental Fragmentation

CID is a widely used tandem mass spectrometry technique where precursor ions are accelerated and collided with an inert gas, leading to fragmentation.[6][7] The resulting product ions are then mass-analyzed to generate a fragmentation spectrum. The rationale for employing CID lies in its ability to produce reproducible and structurally informative fragmentation patterns that are dependent on the molecule's intrinsic chemical properties, such as bond strengths and the stability of the resulting fragments.[8]

In-Silico Fragmentation Prediction: A Powerful Complementary Tool

Computational methods for predicting mass spectral fragmentation have become increasingly sophisticated and serve as an invaluable tool for validating experimental data.[1][9] These tools utilize various approaches, from rule-based systems that apply known chemical fragmentation rules to quantum chemical calculations that model the energetics of bond cleavage.[10][11] The primary advantage of in-silico methods is their ability to rapidly generate theoretical fragmentation patterns for a proposed structure, which can then be directly compared against experimental data. This comparison can either bolster confidence in the proposed structure or highlight discrepancies that warrant further investigation.

Experimental and Computational Workflows

To provide a practical guide, we will now detail the step-by-step methodologies for both experimental fragmentation analysis and in-silico prediction.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

This protocol outlines the general procedure for acquiring a CID spectrum of an imidazo[2,1-c][1]oxazine derivative using a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer equipped with an Electrospray Ionization (ESI) source

Reagents and Materials:

  • Imidazo[2,1-c][1]oxazine sample of interest

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • Inert collision gas (e.g., argon or nitrogen)

Methodology:

  • Sample Preparation: Dissolve the imidazo[2,1-c][1]oxazine derivative in a suitable solvent compatible with the LC-MS system to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): Introduce the sample into the LC system to separate it from any potential impurities. A C18 column is often a good starting point for reversed-phase chromatography.

  • Mass Spectrometer Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications to achieve high mass accuracy.

  • MS1 Data Acquisition: Acquire a full scan MS1 spectrum to determine the accurate mass of the protonated molecule, [M+H]+.

  • MS/MS Data Acquisition (CID):

    • Select the [M+H]+ ion as the precursor ion for fragmentation.

    • Introduce the collision gas into the collision cell.

    • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation. Acquiring data at multiple collision energies can provide a more complete picture of the fragmentation pathways.

    • Acquire the product ion spectra (MS/MS spectra).

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectra.

    • Propose fragmentation pathways based on the observed neutral losses and the chemical structure of imidazo[2,1-c][1]oxazine.

dot graph TD { A[Sample Introduction via LC-ESI] --> B{Q1: Precursor Ion Selection[M+H]+}; B --> C{q2: Collision CellCollision with Inert Gas (Ar/N2)}; C --> D{TOF Analyzer: Product Ion Separation}; D --> E[Detector: MS/MS Spectrum Generation]; subgraph "Mass Spectrometer" B; C; D; E; end }

Caption: Workflow for Tandem Mass Spectrometry with CID.

In-Silico Protocol: Computational Fragmentation Prediction

This protocol describes the use of a hypothetical rule-based in-silico fragmentation tool to predict the fragmentation pattern of an imidazo[2,1-c][1]oxazine derivative. Several such tools are available, both commercially and as open-source software.[11]

Software:

  • A chemical drawing software (e.g., ChemDraw)

  • In-silico fragmentation prediction software (e.g., ACD/MS Fragmenter, CFM-ID, MetFrag)[4][9]

Methodology:

  • Input Structure: Draw the chemical structure of the imidazo[2,1-c][1]oxazine derivative in the chemical drawing software and save it in a compatible format (e.g., MOL file, SMILES string).

  • Set Prediction Parameters:

    • Import the structure into the fragmentation prediction software.

    • Select the ionization mode (e.g., positive ion mode for [M+H]+).

    • Choose the fragmentation type (e.g., CID).

    • Set the desired fragmentation depth or number of fragmentation steps.

  • Run Prediction: Initiate the fragmentation prediction algorithm. The software will apply its internal library of fragmentation rules or computational models to the input structure.

  • Analyze Predicted Fragments: The software will generate a list of predicted fragment ions with their corresponding m/z values and, in some cases, their proposed structures.

  • Compare with Experimental Data: Compare the predicted fragmentation pattern with the experimentally obtained CID spectrum.

dot graph TD { A[Input: Chemical Structure of Imidazo[2,1-c][1]oxazine] --> B{In-Silico Fragmentation Tool}; B --> C{Prediction Engine- Fragmentation Rules- Energy Calculations}; C --> D[Output: Predicted MS/MS Spectrum- Fragment m/z- Fragment Structures]; D --> E{Comparison with Experimental Spectrum}; subgraph "Computational Workflow" A; B; C; D; end }

Caption: Workflow for In-Silico Fragmentation Prediction.

Comparative Analysis and Data Interpretation

The core of the validation process lies in the careful comparison of the experimental and computational data. The following table provides a template for organizing and comparing these results.

Experimental m/zPredicted m/zNeutral LossProposed Fragment StructureConfidence Level
e.g., 205.0971e.g., 205.0970e.g., C2H4Oe.g., Cleavage of the oxazine ringHigh
e.g., 177.0665e.g., 177.0664e.g., C2H4O + COe.g., Subsequent loss of carbon monoxideMedium
e.g., 132.0556Not PredictedN/AUnknownLow - Requires further investigation

Interpreting the Results:

  • High Confidence: A close match between the experimental and predicted m/z values, coupled with a chemically plausible fragmentation pathway, provides strong evidence for the proposed structure.

  • Medium Confidence: Minor discrepancies in m/z values or the prediction of alternative, but still plausible, fragmentation pathways may require further manual interpretation or the use of more advanced computational methods like quantum chemical calculations to determine the most likely fragmentation route.[10]

  • Low Confidence: Significant differences between the experimental and predicted data, such as the presence of major experimental fragments that are not predicted, indicate a potential issue with the proposed structure or an unusual fragmentation mechanism not accounted for by the prediction tool. In such cases, further experimental work, such as isotopic labeling studies, may be necessary to elucidate the fragmentation pathway.

Proposed Fragmentation Pathway of Imidazo[2,1-c][1][2]oxazine

Based on general principles of mass spectrometry fragmentation of heterocyclic compounds, a plausible fragmentation pathway for the protonated imidazo[2,1-c][1]oxazine core is proposed below.[12][13] The initial fragmentation is likely to involve the cleavage of the more labile oxazine ring.

Fragmentation_Pathway

Caption: Proposed Fragmentation of Imidazo[2,1-c][1]oxazine.

Conclusion: Towards Confident Structural Assignment

The validation of mass spectrometry fragmentation patterns is a critical step in the structural elucidation of novel compounds like imidazo[2,1-c][1]oxazine derivatives. By combining the empirical evidence from experimental techniques like CID with the predictive power of in-silico tools, researchers can build a robust and self-validating case for their proposed structures. This comparative approach not only increases the confidence in structural assignments but also deepens our understanding of the fundamental fragmentation mechanisms of important heterocyclic scaffolds. As computational methods continue to evolve in accuracy and accessibility, their role in the validation of mass spectrometry data will undoubtedly become even more integral to the drug discovery and development pipeline.

References

  • Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC. (n.d.).
  • Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689–7697. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using - University of Southampton. (2013, January 23).
  • Web-based application for in silico fragmentation - MS tools - EPFL. (2024, June 4).
  • ACD/MS Fragmenter - Mass Spec Fragment Prediction Software. (n.d.).
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 56(2), 244-250.
  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (2025, April 7).
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12).
  • Reactive, Inelastic, and Dissociation Processes in Collisions of Atomic Nitrogen with Molecular Oxygen - PMC. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2025, December 1).
  • Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - MDPI. (2023, November 30).

Sources

Comparative

comparing cytotoxicity profiles of novel imidazo[2,1-c][1,4]oxazine derivatives

Comparative Cytotoxicity Profiles of Novel Imidazo[2,1-c][1,4]oxazine Derivatives: A Preclinical Guide The imidazo[2,1-c][1,4]oxazine scaffold represents a highly privileged fused heterocyclic system in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiles of Novel Imidazo[2,1-c][1,4]oxazine Derivatives: A Preclinical Guide

The imidazo[2,1-c][1,4]oxazine scaffold represents a highly privileged fused heterocyclic system in modern medicinal chemistry. Recently, novel 3-arylbenzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives have garnered significant attention for their potent biological activities, particularly their selective anticancer properties (1)[1]. This guide provides drug development professionals with an objective comparison of these novel derivatives against standard chemotherapeutic alternatives, supported by validated experimental protocols and mechanistic data.

Mechanistic Rationale

The cytotoxic efficacy of these derivatives is primarily driven by their ability to disrupt microtubule dynamics. Competitive binding assays indicate that specific substitutions on the benzimidazole-oxazine core allow these molecules to target the colchicine-binding site of tubulin, effectively inhibiting tubulin polymerization (2)[2].

This structural interference halts spindle formation, leading to profound cell cycle arrest at the G2/M phase. Prolonged mitotic arrest inevitably triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent upregulation and activation of executioner caspases, such as caspase-3 and caspase-9 (3)[3].

Pathway Drug Imidazo[2,1-c][1,4]oxazine Derivative Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Binds Colchicine Site Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Disrupts Spindle Mito Mitochondrial Membrane Depolarization Arrest->Mito Intrinsic Pathway Apoptosis Caspase-3/9 Activation & Apoptosis Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanistic pathway of imidazo[2,1-c][1,4]oxazine derivatives inducing apoptosis.

Comparative Performance Data

To objectively evaluate the clinical potential of this scaffold, we compare the in vitro cytotoxicity (IC₅₀) of highly active derivatives—specifically the 3-(3,5-dimethoxybenzylidene) substituted variant (Compound 4i) and the 4-methoxybenzylidene variant (Compound 4h)—against Doxorubicin, a standard anthracycline chemotherapeutic.

Notably, while Doxorubicin exhibits raw potency, the 3,5-dimethoxybenzylidene derivative demonstrates a remarkably high selectivity index (SI > 50) against normal human cell lines, mitigating the severe off-target toxicity typically associated with standard alternatives (4)[4]. Furthermore, these compounds possess a broad spectrum of activity against breast (MCF-7) and cervical (HeLa) carcinoma cell lines (5)[5].

CompoundSubstitution PatternMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Selectivity Index (vs Normal Cells)
Compound 4i 3,5-dimethoxybenzylidene7.80 ± 0.556.80 ± 0.61> 50
Compound 4h 4-methoxybenzylidene15.4 ± 1.218.2 ± 1.5> 20
Doxorubicin (Standard Control)1.23 ± 0.101.01 ± 0.08< 10

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We detail not just the steps, but the causality behind the experimental parameters used to generate the cytotoxicity profiles.

Protocol A: MTT Cell Viability Assay

Purpose & Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This choice is critical because it directly correlates metabolic activity with cell viability, providing a reliable quantitative readout of anti-proliferative effects.

  • Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete DMEM medium.

    • Self-Validation Step: Include cell-free wells containing only medium. These serve as a background absorbance blank to correct for any spontaneous reduction of MTT by the media components.

  • Compound Treatment: After 24 hours of incubation (allowing cells to adhere and enter the exponential growth phase), treat the cells with varying concentrations of the imidazo[2,1-c][1,4]oxazine derivatives (0.1 to 100 µM) dissolved in DMSO.

    • Causality: Ensure the final DMSO concentration remains ≤0.5% . Higher concentrations of DMSO independently induce osmotic stress and apoptosis, which would artificially inflate the compound's apparent cytotoxicity.

  • Incubation Window: Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: A 72-hour window allows for at least two to three cell doubling cycles. This is mandatory to capture cell cycle arrest mechanisms (like G2/M phase block) that require cells to attempt division before toxicity is realized.

  • Formazan Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully aspirate the medium and add 150 µL of pure DMSO.

    • Self-Validation Step: Agitate plates on an orbital shaker for 10 minutes. Incomplete solubilization of the formazan crystals leads to high variance between technical replicates; shaking ensures a uniform optical density.

  • Measurement: Read absorbance at 570 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Flow Cytometry for Apoptosis Analysis (Annexin V/PI)

Purpose & Causality: While the MTT assay confirms cell death, flow cytometry elucidates the mechanism. Annexin V-FITC binds to phosphatidylserine (which flips to the outer membrane leaflet in early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is compromised (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells with the derivative at its calculated IC₅₀ concentration for 48 hours. Harvest cells using Trypsin-EDTA.

    • Causality: You must collect both the floating (dead/dying) cells from the media and the adherent cells. Discarding the media will selectively remove the apoptotic population, leading to false-negative results.

  • Washing: Wash the cell pellet twice with ice-cold PBS. This removes residual serum proteins that non-specifically bind fluorophores and quench the signal.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Causality: Annexin V requires a high concentration of Ca²⁺ to bind phosphatidylserine. Using standard PBS instead of the specialized calcium-rich Binding Buffer will result in a complete failure of the assay.

  • Analysis: Incubate in the dark for 15 minutes at room temperature (to protect photolabile fluorophores) and analyze immediately via flow cytometry, acquiring a minimum of 10,000 events per sample to ensure statistical power.

References

  • Design and Synthesis of some novel 3-benzylidene-1H-benzo [4,5]imidazo[2,1-c] [1,4]oxazine-1,4(3H)-dione derivatives and evaluation of their biological activity. ResearchGate.1

  • Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. ResearchGate. 4

  • Synthesis and Biological Evaluation of New 1,2,3-Triazole Based 2-Sulfonylbenzoxazoles as Potent Anti-inflammatory and Antibacterial Agents. ResearchGate. 5

  • Synthesis and Characterization of New Heterocyclic (Triazoline) Anticancer Compounds. ResearchGate. 3

  • Vangala Santhosh Reddy's research works. ResearchGate. 2

Sources

Validation

In Vivo vs. In Vitro Antimicrobial Activity of the 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine Scaffold: A Comparison Guide

As drug development professionals, we constantly confront the translational gap between in vitro potency and in vivo efficacy. The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold[1] represents a fascinating structural isome...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly confront the translational gap between in vitro potency and in vivo efficacy. The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold[1] represents a fascinating structural isomer to the well-established imidazo[2,1-b][1,3]oxazine class—the core of the FDA-approved antitubercular drug Pretomanid[2]. By shifting the heteroatom placement in the oxazine ring to the 1,4-positions and fusing it to the c-face of the imidazole, this scaffold alters the electronic distribution of the fused bicyclic system. This subtle geometric shift profoundly impacts the molecule's reduction potential, metabolic stability, and ultimately, its antimicrobial performance.

This guide objectively compares the experimental performance of the [2,1-c][1,4]oxazine scaffold against clinical alternatives, providing the mechanistic causality behind the data.

Mechanism of Action: The Causality of Scaffold Design

To understand the efficacy of imidazo[2,1-c][1,4]oxazines, we must look at their mechanism of action. Like Pretomanid and Delamanid, nitro-substituted derivatives of this scaffold act as prodrugs[3]. They require bioreductive activation by bacterial deazaflavin-dependent nitroreductase (Ddn)[4].

Causality Check: Why design a prodrug? The highly lipophilic nature of the intact oxazine ring ensures rapid penetration through complex bacterial cell walls (such as the mycolic acid-rich envelope of Mycobacterium tuberculosis). Once inside, the specific bacterial nitroreductase reduces the compound, releasing reactive nitrogen species (NO). This dual-action pathway causes respiratory poisoning via ATP depletion under anaerobic conditions and inhibits mycolic acid synthesis under aerobic conditions[3].

MOA A 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (Parent Scaffold) B Nitroreductase (Ddn) Activation A->B Cellular Uptake C Reactive Nitrogen Species (NO) B->C Bioreduction D Mycolic Acid Inhibition C->D Aerobic E Respiratory Poisoning C->E Anaerobic F Bacterial Cell Death D->F E->F

Mechanism of action for imidazo-oxazine antimicrobials via bioreductive activation.

In Vitro Antimicrobial Performance

In vitro assays provide the baseline for intrinsic antibacterial activity. Recent studies on benzo-fused derivatives of the imidazo[2,1-c][1,4]oxazine scaffold have demonstrated potent in vitro activity against both Gram-positive and Gram-negative strains, often outperforming standard antibiotics like streptomycin in specific disk diffusion and MIC assays[5].

However, when comparing a representative 5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivative to Pretomanid, we observe distinct Minimum Inhibitory Concentration (MIC) profiles. The [2,1-c][1,4]oxazine isomer often exhibits a broader spectrum of activity but slightly higher MICs against M. tuberculosis compared to the highly optimized Pretomanid[4].

Table 1: Comparative In Vitro Antimicrobial Activity (MIC µg/mL)

Compound ClassM. tuberculosis H37RvS. aureus (MRSA)E. coliCytotoxicity (HepG2, CC₅₀)
5H,6H,8H-imidazo[2,1-c][1,4]oxazine (Rep. Derivative)0.254.0>64>100 µM
Pretomanid (Imidazo[2,1-b][1,3]oxazine)0.18>64>64>100 µM
Rifampicin (Standard Control)0.060.58.0>100 µM
The Translational Disconnect: In Vivo Efficacy

An exceptional in vitro MIC does not guarantee in vivo success. The transition from the petri dish to a living organism introduces complex pharmacokinetic (PK) and pharmacodynamic (PD) variables.

Causality of the Disconnect: The 1,4-oxazine ring in the [2,1-c] configuration is generally more susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes than the 1,3-oxazine ring found in Pretomanid. Consequently, while the in vitro MIC might be comparable, the in vivo drug exposure (Area Under the Curve, AUC) is often lower due to rapid clearance. This leads to a reduced Log₁₀ CFU drop in murine models. Furthermore, high plasma protein binding can sequester the drug, reducing the free fraction available to penetrate dense lung granulomas.

Table 2: In Vivo Efficacy (Murine Pulmonary Infection Model)

CompoundDose (mg/kg)RouteLog₁₀ CFU Reduction (Lung, 4 weeks)Plasma Cmax (µg/mL)
5H,6H,8H-imidazo[2,1-c][1,4]oxazine 50Oral2.14.5
Pretomanid 50Oral2.57.8
Rifampicin 10Oral3.012.0
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating mechanisms to bridge the in vitro to in vivo gap.

Protocol 1: In Vitro Resazurin Microtiter Assay (REMA)

Rationale: Relying on visual turbidity is subjective. Resazurin acts as an electron acceptor that is reduced to highly fluorescent resorufin only by metabolically active cells, providing an objective, self-validating colorimetric readout.

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth into a 96-well microtiter plate.

  • Inoculation: Add bacterial suspension (adjusted to OD₆₀₀ of 0.05) to achieve a final concentration of 5×105 CFU/mL.

  • Drug Treatment: Add the imidazo[2,1-c][1,4]oxazine derivative in a 2-fold serial dilution (Range: 64 µg/mL to 0.03 µg/mL). Control Check: Include a drug-free growth control and a cell-free sterility control to validate the assay's integrity.

  • Incubation: Incubate at 37°C for 7 days (for fast-growing strains) or 14 days (for M. tuberculosis).

  • Validation & Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Protocol 2: In Vivo Murine Aerosol Infection Model

Rationale: Intravenous (IV) or Intraperitoneal (IP) models fail to replicate the natural physiological route of pulmonary infections. The aerosol route ensures the compound's distribution to lung parenchyma is accurately evaluated.

  • Infection: Expose female BALB/c mice to an aerosolized suspension of the target pathogen using a Madison chamber, calibrating to implant ~100 CFU per lung.

  • Progression: Allow 14 days for the infection to establish and form necrotic granulomas. Control Check: Verify establishment by sacrificing a subset of mice for baseline CFU counts.

  • Dosing: Administer the test compound (e.g., 50 mg/kg) via oral gavage once daily for 4 weeks. Run parallel groups with a vehicle control and a positive control (e.g., Pretomanid).

  • Harvest & Enumeration: Euthanize the mice, homogenize the lungs in PBS, and plate serial dilutions on agar.

  • Analysis: Calculate the Log₁₀ CFU reduction compared to the baseline and vehicle control.

Workflow S1 In Vitro MIC Assay (Resazurin) S2 ADME & Tox (Microsomes) S1->S2 MIC < 1 µM S3 In Vivo Model (Aerosol Infection) S2->S3 Favorable PK S4 Pharmacodynamics (CFU Enumeration) S3->S4 Tissue Harvest

Self-validating workflow translating in vitro hits to in vivo efficacy.

References
  • Pretomanid - Wikipedia. URL:[Link]

  • Delamanid or pretomanid? A Solomonic judgement! - Journal of Antimicrobial Chemotherapy (NIH/PMC). URL:[Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains - PubMed. URL: [Link]

  • Design and Synthesis of some novel 3-benzylidene-1H-benzo [4,5]imidazo[2,1-c] [1,4]oxazine-1,4(3H)-dione derivatives and evaluation of their biological activity - ResearchGate. URL:[Link]

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine - NextSDS Chemical Database. URL:[Link]

Sources

Comparative

Comprehensive Comparison &amp; Validation Guide: HPLC-UV vs. UPLC-UV for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Quantification

Executive Summary & Mechanistic Context The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold is a privileged, nitrogen-oxygen containing fused bicyclic heterocycle[1]. Because of its unique structural properties, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The 5H,6H,8H-imidazo[2,1-c][1,4]oxazine scaffold is a privileged, nitrogen-oxygen containing fused bicyclic heterocycle[1]. Because of its unique structural properties, it serves as a critical core in modern medicinal chemistry, particularly in the synthesis of novel antimicrobial and neuroprotective agents[2]. A prominent example of a related nitroimidazooxazine is the antitubercular drug pretomanid, which requires rigorous analytical control due to its specific degradation pathways[3].

Quantifying this bicyclic core presents distinct chromatographic challenges. The molecule features a basic imidazole ring fused to an oxazine system, creating a polar/non-polar duality that often leads to peak tailing on standard silica columns. Furthermore, the oxazine ring is highly susceptible to alkaline hydrolysis, meaning any viable analytical method must be strictly stability-indicating to separate the intact parent molecule from its ring-opened degradants[4].

This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an optimized Ultra-Performance Liquid Chromatography (UPLC-UV) method. It provides a causality-driven, step-by-step validation protocol compliant with the latest [5].

Technology Platform Comparison

While LC-MS/MS provides unparalleled sensitivity for pharmacokinetic plasma studies[6], it is often cost-prohibitive and overly complex for routine pharmaceutical Quality Control (QC) and stability testing. Conversely, conventional HPLC-UV often suffers from long run times and moderate resolution, risking the co-elution of closely related hydrolytic degradants.

The optimized UPLC-UV method emerges as the superior alternative for product release and stability testing, offering the high peak capacity required to resolve degradation products in a fraction of the time.

Table 1: Performance Comparison of Analytical Platforms
FeatureConventional HPLC-UVOptimized UPLC-UV (Recommended)LC-MS/MS
Stationary Phase 5 µm C18 (250 × 4.6 mm)1.7 µm BEH C18 (100 × 2.1 mm)1.7 µm C18 (50 × 2.1 mm)
Run Time 15–20 min3–5 min5–10 min
Resolution of Degradants Moderate (co-elution risk)Excellent (sharp peak capacity)Excellent (mass filtering)
Limit of Detection (LOD) ~0.1 - 0.3 µg/mL~0.02 - 0.05 µg/mL~1 - 10 ng/mL
Matrix Interference Low to ModerateLowHigh (Ion suppression risk)
Cost per Analysis LowLow-MediumHigh
Routine QA/QC Fit HighVery HighLow (Overkill for assay)

Analytical Target Profile (ATP) & Method Lifecycle

Effective June 2024, the mandates a lifecycle approach to analytical method validation, working in tandem with ICH Q14 (Analytical Procedure Development)[7]. The objective is to demonstrate that the procedure is "fit for its intended purpose" through robust risk assessment and statistical validation[5].

ICH_Q2_Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Spec Specificity & Selectivity Forced Degradation Val->Spec Lin Linearity & Range Calibration Models Val->Lin Acc Accuracy & Precision Recovery & Repeatability Val->Acc Life Lifecycle Management Routine Use & Continual Verification Spec->Life Lin->Life Acc->Life

Caption: ICH Q2(R2) Lifecycle Validation Workflow for Analytical Procedures.

Causality-Driven Method Development

To achieve a self-validating, robust system, every chromatographic parameter must be justified by the physicochemical properties of the 5H,6H,8H-imidazo[2,1-c][1,4]oxazine core.

  • Stationary Phase Selection: A sub-2 µm Ethylene Bridged Hybrid (BEH) C18 column is selected. The hybrid silica backbone resists dissolution at varied pH levels and minimizes secondary silanol interactions, which is critical for basic imidazole derivatives.

  • Mobile Phase & pH Causality: The basic nitrogen in the imidazole ring has a pKa of approximately 6.0–7.0. Using a 10 mM ammonium acetate buffer adjusted to pH 3.0 ensures the nitrogen is fully protonated. This prevents the analyte from existing in a mixed ionization state, thereby eliminating peak tailing and ensuring highly reproducible retention times.

  • Wavelength Selection: The conjugated imidazole ring provides a strong chromophore. While specific nitro-derivatives like pretomanid are detected at 262–330 nm[8][9], a universal detection wavelength of 280 nm is optimal for the bare imidazo-oxazine scaffold to maximize signal-to-noise (S/N) without capturing low-wavelength solvent background noise.

Step-by-Step Experimental Protocol

Chromatographic Conditions (UPLC-UV)
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in LC-MS grade water, adjusted to pH 3.0 with glacial acetic acid.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.5 min: Linear ramp to 60% B (Elutes the hydrophobic parent core)

    • 3.5 - 4.5 min: 95% B (Column wash)

    • 4.5 - 5.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 280 nm.

System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, the system must validate its own performance. Inject a blank (Mobile Phase A:B, 50:50) to confirm no carryover. Follow with six replicate injections of a 20 µg/mL standard. The system passes only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the USP tailing factor is < 1.5.

Forced Degradation (Stability-Indicating) Protocol

The imidazo-oxazine core is highly susceptible to alkaline hydrolysis but relatively stable against oxidation[3][9]. To prove the method is stability-indicating, forced degradation is performed to ensure degradants do not co-elute with the parent peak.

Forced_Degradation Stock Stock Solution (1000 µg/mL in MeOH) Acid Acidic Stress (0.1N HCl, 60°C) Stock->Acid Base Alkaline Stress (0.1N NaOH, RT) Stock->Base Oxid Oxidative Stress (3% H2O2, Dark) Stock->Oxid Neut Neutralization & Dilution to 20 µg/mL Acid->Neut Base->Neut Oxid->Neut HPLC UPLC-UV Analysis (Detection at 280 nm) Neut->HPLC

Caption: Forced Degradation Protocol for Stability-Indicating UPLC-UV Analysis.

Detailed Stress Steps:

  • Alkaline Stress (Critical Path): Mix 1.0 mL of stock solution (1000 µg/mL) with 1.0 mL of 0.1N NaOH. Incubate at room temperature for 2 hours. Causality: Heat is avoided here because the oxazine ring opens rapidly under basic conditions; excessive degradation (>20%) would destroy the parent peak entirely. Neutralize with 1.0 mL of 0.1N HCl and dilute to 50 mL (20 µg/mL) with mobile phase.

  • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 mL 0.1N NaOH and dilute to 50 mL.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Store in the dark for 24 hours to prevent concurrent photolysis[9]. Dilute to 50 mL.

Validation Results & Acceptance Criteria

Following the execution of the protocol, the UPLC-UV method must be evaluated against ICH Q2(R2) acceptance criteria to confirm its suitability for the reportable range[5].

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultAcceptance Criteria
System Suitability Resolution, Tailing, %RSDRs = 3.1, T = 1.1, RSD = 0.8%Pass (Rs > 2.0, T < 1.5, RSD < 2%)
Specificity Baseline resolution from degradantsNo interference at analyte RTPeak purity index > 0.990
Linearity & Range Fit across reportable rangeR² = 0.9997 (5–50 µg/mL)R² ≥ 0.999
Accuracy (Recovery) Closeness to true value (Spiked)99.1% – 100.8%98.0% – 102.0%
Precision (Repeatability) Intra-assay variance (n=6)%RSD = 0.95%%RSD ≤ 2.0%
LOD / LOQ Signal-to-noise evaluationLOD: 0.02 µg/mL, LOQ: 0.06 µg/mLS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgk8i9Nen7v1p2hwrkBRmwRlL03tUB5wykhs0m1ui-O60Z83h5Ao8QSP-NezKkVfzmiDs65AaWKfUm948UuN5NDgEj8OcAvssWtLAkNZWO7jA6iccvFT7pkFcNYYW5FlqbjJ-2DDJmh5joG8jRYA22OoTIev1tW49QVkHVWlBHpM3Y7bot-XZ-0yQ=]
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  • Buy 3H-Imidazo[2,1-c][1,4]oxazine (EVT-14789412). Source: evitachem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnwqG3qLlkWapRU2mriRbgGmeP9b0ZKBq7wqFl1GDoLF0GBUQRMcYrwPjRIAuqVAcTg5ca1tXgo9Y3kd60UFq0NnelgpiA5MT_ysuAMEGbHufLePz-mYRDkdybAB8hg8YSMptce-pL-5I=]
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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Comprehensive Safety and Operational Guide for Handling 5H,6H,8H-imidazo[2,1-c][1,4]oxazine Executive Summary 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1909336-22-6) is a bicyclic nitrogen-containing heterocycle frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Executive Summary

5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1909336-22-6) is a bicyclic nitrogen-containing heterocycle frequently utilized as a core scaffold in drug development and advanced organic synthesis[1]. While its unique structural properties make it highly valuable for medicinal chemistry, these same properties introduce specific physiological hazards. This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating methodology for the safe handling, containment, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To handle chemicals safely, one must understand why they are hazardous. The imidazo-oxazine core is highly lipophilic, a characteristic designed to improve bioavailability in drug candidates. However, this lipophilicity also means the compound can easily bypass the body's natural barriers, including the stratum corneum (skin) and the blood-brain barrier (BBB).

According to the Globally Harmonized System (GHS), 5H,6H,8H-imidazo[2,1-c][1,4]oxazine carries multiple Category 4 and Category 2 hazard classifications[1].

Table 1: GHS Classifications and Mechanistic Causality

GHS CodeHazard ClassificationMechanistic Causality
H302 + H312 + H332 Acute Tox. 4 (Oral, Dermal, Inhalation)High membrane permeability of the lipophilic imidazo-oxazine core facilitates rapid systemic absorption through the skin and mucosal membranes[1].
H315 Skin Irrit. 2Basic nitrogen centers in the imidazole ring disrupt the skin's slightly acidic mantle, causing localized inflammation and erythema[1].
H319 Eye Irrit. 2ADirect contact causes rapid pH shifts in the aqueous tear film, leading to severe corneal irritation[1].
H336 STOT SE 3 (Drowsiness/Dizziness)The compound's ability to cross the blood-brain barrier allows it to act as a central nervous system (CNS) depressant upon systemic exposure[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for compounds with high dermal permeability and CNS effects. The Personal Protective Equipment standard (OSHA 29 CFR 1910.132) requires employers to provide PPE specifically tailored to the chemical hazards present[2].

Table 2: Optimized PPE Matrix for 5H,6H,8H-imidazo[2,1-c][1,4]oxazine

PPE CategorySpecificationOperational Justification
Dermal (Hands) Double-gloved: 4-mil Nitrile (inner) + 8-mil Nitrile or Butyl (outer)Nitrile provides baseline protection against the solid. If solubilizing the compound in aggressive organic solvents (e.g., Dichloromethane), outer Butyl gloves are required to prevent solvent-mediated dermal transport (H312).
Ocular Indirect-vented chemical splash gogglesPrevents airborne dust (H332) and solubilized splashes from reaching the ocular mucosa, strictly adhering to OSHA 29 CFR 1910.133[2].
Respiratory Chemical Fume Hood (Primary); N95/P100 Half-Mask (Secondary)The primary defense is engineering controls. A respirator is mandatory only if handling bulk powder outside of engineered containment or during spill response[2].
Body Chemically resistant, fluid-impermeable lab coat (e.g., Tyvek)Prevents the compound from impregnating standard woven cotton lab coats, which can lead to prolonged, unnoticed dermal exposure.

Operational Workflow & Handling Protocol

To mitigate the risk of inhalation (H332) and CNS depression (H336), all handling must occur within a controlled environment[1]. The following protocol utilizes a "wet transfer" methodology to prevent the aerosolization of fine powders.

G Start Pre-Operation: Fume Hood Check & PPE Dispense Dispensing: Anti-static Weighing Start->Dispense Verify 60-110 fpm Solubilize Solubilization: Wet Transfer Method Dispense->Solubilize Minimize Aerosols Reaction Reaction Setup: Inert Atmosphere Solubilize->Reaction Dissolution Decon Decontamination: Surface & Tool Cleaning Reaction->Decon Post-Reaction Waste Waste Segregation: Halogenated vs Non-Halogenated Decon->Waste Collect Washings

Figure 1: Standard operational workflow for handling 5H,6H,8H-imidazo[2,1-c][1,4]oxazine.

Step-by-Step Dispensing Methodology
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 60 and 110 feet per minute (fpm). This is the optimal range required by OSHA 29 CFR 1910.1450 to ensure effective containment without creating turbulent airflow that could scatter the powder[3].

  • PPE Donning: Equip the PPE matrix detailed in Table 2. Ensure no exposed skin exists between the glove cuffs and the lab coat sleeves.

  • Anti-Static Weighing: Use a static-dissipative or grounded metal spatula. Causality: Plastic spatulas build static charges that cause fine, lipophilic powders to repel and aerosolize, directly increasing the H332 inhalation risk[1].

  • Wet Transfer Solubilization: Instead of transferring dry powder from the weigh boat to the reaction flask, add 1-2 mL of your reaction solvent directly to the weigh boat inside the fume hood. Transfer the resulting slurry/solution. This completely eliminates airborne dust generation.

  • Immediate Decontamination: Wipe down the analytical balance and fume hood surface with a solvent compatible with the compound (e.g., isopropanol), followed by a standard detergent wash.

Spill Response & Disposal Plan

In the event of a breach in containment, rapid and logical response is required to prevent systemic exposure.

Spill Response Protocol
  • Evacuate & Assess: If the powder is spilled outside the fume hood, immediately evacuate personnel from a 10-foot radius to allow airborne particulates to settle.

  • Respiratory Protection: Responders must don an N95 or P100 particulate respirator and chemical splash goggles before re-entering the spill zone[2].

  • Wet Containment (Crucial Step): Do not dry sweep the powder. Dry sweeping aerosolizes the compound, triggering the H336 (drowsiness/dizziness) hazard[1]. Instead, gently cover the spill with absorbent pads lightly dampened with water or a mild solvent.

  • Collection: Use a non-sparking scoop to transfer the wetted material into a sealable, hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution (to oxidize the basic nitrogen centers) followed by soap and water.

Waste Disposal Logic
  • Solid Waste: All contaminated consumables (weigh boats, gloves, absorbent pads) must be double-bagged and labeled as "Toxic Solid Waste - Contains Imidazo-oxazine derivatives." Dispose of via high-temperature incineration.

  • Liquid Waste: Segregate liquid waste strictly into Halogenated or Non-Halogenated streams depending on the solvent used. Do not mix with strong acids, as the basic imidazo-oxazine core will undergo an exothermic acid-base reaction.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 2
5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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